3-Ethylbenzoyl chloride
Description
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Properties
CAS No. |
71527-31-6 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
HWJRNRRLBHDICV-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(=O)Cl |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzoyl chloride, with the Chemical Abstracts Service (CAS) number 71527-31-6, is an acyl chloride compound.[1] It belongs to the family of benzoyl chlorides, which are characterized by a -COCl functional group attached to a benzene (B151609) ring. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key physical characteristics, and a logical workflow for its preparation and purification. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where acyl chlorides are pivotal intermediates.
Core Physical Properties
While extensive experimental data for this compound is not widely available in public databases, the following table summarizes its fundamental computed and known properties. It is important to note that many physical properties, such as boiling and melting points, are often determined experimentally and may not be readily found for less common research chemicals.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1] |
| CAS Number | 71527-31-6 | PubChem[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Experimental Protocols
Synthesis of this compound from 3-Ethylbenzoic Acid
The synthesis of this compound is most commonly achieved by the chlorination of 3-ethylbenzoic acid. Thionyl chloride (SOCl₂) is a frequently used and effective chlorinating agent for this transformation.
Materials:
-
3-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Anhydrous glassware
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gases)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: Add 3-ethylbenzoic acid to the flask, followed by the addition of anhydrous toluene.
-
Addition of Catalyst: Add a catalytic amount of anhydrous DMF to the stirred suspension.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture via the dropping funnel. The addition should be performed at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The excess thionyl chloride and toluene are removed by distillation under reduced pressure. The crude this compound is then purified by fractional vacuum distillation.
Determination of Physical Properties
Standard laboratory procedures can be employed to determine the physical properties of the synthesized this compound.
Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus at atmospheric pressure or, more accurately for small quantities, by using a micro-boiling point apparatus. For vacuum distillation, a nomograph can be used to correlate the boiling point at reduced pressure to the atmospheric boiling point.
Melting Point Determination: If the compound is a solid at room temperature, its melting point can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.
Density Measurement: The density of liquid this compound can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass and the known volume of the pycnometer.
Refractive Index Measurement: The refractive index can be determined using a refractometer, such as an Abbe refractometer. A small drop of the liquid is placed on the prism, and the refractive index is read directly from the instrument's scale at a specified temperature (usually 20°C or 25°C).
Logical Workflow and Diagrams
The synthesis and purification of this compound follow a logical progression of steps to ensure a high-purity final product. The following diagram illustrates this workflow.
Caption: Synthesis and Purification Workflow for this compound.
Safety and Handling
Acyl chlorides, including this compound, are corrosive and lachrymatory. They react with water, including moisture in the air, to produce hydrochloric acid. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn. Store in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols and amines.
References
3-Ethylbenzoyl chloride chemical structure and analysis
This technical guide provides a comprehensive overview of 3-Ethylbenzoyl chloride, including its chemical structure, physical and chemical properties, synthesis, and detailed analytical protocols. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identification
This compound is an acyl chloride derivative of benzoic acid. The structure consists of a benzene (B151609) ring substituted with an ethyl group at the meta-position (position 3) and a carbonyl chloride group at position 1.
In-Depth Technical Guide: 3-Ethylbenzoyl Chloride (CAS Number: 71527-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzoyl chloride, identified by the CAS number 71527-31-6, is an acyl chloride derivative of benzoic acid.[1] As a member of the benzoyl chloride family, it is a key reactive intermediate in organic synthesis. Its structure, featuring an ethyl group at the meta-position of the benzene (B151609) ring relative to the carbonyl chloride, influences its reactivity and the properties of its downstream products.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its applications, particularly in the context of research and drug development.
It is important to note that while benzoyl chloride and its derivatives are widely used in the synthesis of pharmaceuticals and other bioactive molecules, a comprehensive search of publicly available scientific literature and databases did not yield specific information on biological signaling pathways or detailed experimental workflows directly involving this compound. This is likely because it primarily serves as a chemical intermediate for the synthesis of more complex molecules, rather than being a biologically active agent that would be the subject of such studies.
Chemical and Physical Properties
The following tables summarize the computed and, where available, experimental physical and chemical properties of this compound. For comparative purposes, experimental data for the isomeric 4-Ethylbenzoyl chloride are also provided.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 71527-31-6 | PubChem[1] |
| Molecular Formula | C₉H₉ClO | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)Cl | PubChem[1] |
| InChI Key | HWJRNRRLBHDICV-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 168.0341926 Da | PubChem[1] |
| Monoisotopic Mass | 168.0341926 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Table 2: Comparative Experimental Physical Properties of Ethylbenzoyl Chloride Isomers
| Property | This compound | 4-Ethylbenzoyl Chloride | Source |
| Form | Liquid (presumed) | Liquid | Sigma-Aldrich[3] |
| Boiling Point | Data not available | 235-236 °C (lit.) | Sigma-Aldrich[3] |
| Density | Data not available | 1.147 g/mL at 25 °C (lit.) | Sigma-Aldrich[3] |
| Refractive Index (n20/D) | Data not available | 1.5479 (lit.) | Sigma-Aldrich[3] |
Synthesis of this compound: Experimental Protocol
The most common and straightforward method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 3-ethylbenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).
Synthesis of the Precursor: 3-Ethylbenzoic Acid
While 3-ethylbenzoic acid is commercially available, a potential synthetic route from ethylbenzene (B125841) involves a Friedel-Crafts acylation followed by oxidation. However, a more direct laboratory preparation would typically start from a commercially sourced substituted toluene (B28343) or similar precursor.
Conversion of 3-Ethylbenzoic Acid to this compound
This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
3-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent such as dichloromethane)
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylbenzoic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like anhydrous toluene can be used, or the reaction can be performed neat. Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
Purification: The crude this compound is then purified by vacuum distillation.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).
-
Thionyl chloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.
Chemical Reactivity and Applications
Chemical Reactivity
As a typical acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. Key reactions include:
-
Hydrolysis: Reacts with water to form 3-ethylbenzoic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.
-
Esterification: Reacts with alcohols in the presence of a base (like pyridine) to form the corresponding esters.
-
Amidation: Reacts with primary and secondary amines to yield N-substituted 3-ethylbenzamides.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic compounds to produce the corresponding ketones.
Applications in Research and Drug Development
Benzoyl chlorides are valuable building blocks in medicinal chemistry. The introduction of a benzoyl group can modify the pharmacokinetic and pharmacodynamic properties of a molecule. While specific examples for this compound are not extensively documented, analogous compounds are used in the synthesis of a wide range of pharmaceuticals. The ethyl group can enhance lipophilicity, potentially improving membrane permeability of the final compound.
Potential applications in drug development, extrapolated from the reactivity of similar benzoyl chlorides, include its use as an intermediate in the synthesis of:
-
Antifungal agents: Analogous compounds are used to synthesize sulfonamide-based fungicides.[2]
-
Enzyme inhibitors: The benzoyl moiety is present in numerous enzyme inhibitors, and this compound could be used to synthesize novel analogs.
-
Receptor antagonists: For instance, 3-ethylbenzoic acid, the precursor to this compound, is used to prepare M3 muscarinic acetylcholine (B1216132) receptor antagonists.
-
Anticancer agents: The synthesis of various compounds with anticancer activities often involves the use of benzoyl chloride derivatives.
Safety Information
Note: A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The following information is based on the known hazards of analogous compounds like benzoyl chloride and other substituted benzoyl chlorides.
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are irritating to the eyes and respiratory tract.
-
Water Reactive: Reacts with water, releasing heat and hydrochloric acid.
-
Toxicity: Harmful if swallowed or inhaled.
Handling and Storage:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Store in a cool, dry, well-ventilated area away from moisture and incompatible substances such as strong bases, alcohols, and oxidizing agents.
-
Keep container tightly closed under an inert atmosphere.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its reactivity is characteristic of acyl chlorides, allowing for the straightforward synthesis of esters, amides, and ketones. While detailed biological studies and specific applications in drug development for this particular isomer are not widely reported, its utility as a building block for creating more complex and potentially bioactive molecules is clear. Researchers and scientists should handle this compound with care, following appropriate safety protocols due to its corrosive and reactive nature.
References
An In-depth Technical Guide to 3-Ethylbenzoyl Chloride
This guide provides comprehensive information on 3-Ethylbenzoyl chloride, targeting researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, key reactions, and safety protocols.
Chemical Identity and Properties
This compound is an acyl chloride derivative of benzoic acid. Its IUPAC name is This compound .[1] It is a key intermediate in various organic syntheses due to the reactivity of the acyl chloride functional group.
Table 1: Physicochemical Properties of this compound and Related Isomer
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| CAS Number | 71527-31-6 | [1] |
| Boiling Point | 235-236 °C (for 4-isomer) | |
| Density | 1.147 g/mL at 25 °C (for 4-isomer) | |
| Refractive Index | n20/D 1.5479 (for 4-isomer) |
Note: Some physical data is for the isomeric 4-Ethylbenzoyl chloride and is provided as an estimate.
Synthesis of this compound
The synthesis of acyl chlorides is commonly achieved by treating the corresponding carboxylic acid with a chlorinating agent. A standard laboratory-scale synthesis for an ethylbenzoyl chloride involves the reaction of the corresponding ethylbenzoic acid with thionyl chloride.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 3-ethylbenzoic acid.
-
Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) to the flask.
-
Reaction Conditions: The mixture is stirred and heated under reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation.
-
Purification: The resulting this compound is then purified by vacuum distillation.
Chemical Reactivity and Key Reactions
As a typical acyl chloride, this compound is a reactive compound that participates in various nucleophilic acyl substitution reactions. It readily reacts with water, alcohols, and amines.[4] A significant application of this compound in synthetic chemistry is the Friedel-Crafts acylation reaction, which is used to form carbon-carbon bonds with aromatic compounds.[5]
In this reaction, this compound is used to introduce the 3-ethylbenzoyl group onto an aromatic ring, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]
Caption: Friedel-Crafts acylation of benzene with this compound.
-
Reaction Setup: A dried, three-necked, round-bottom flask is fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap. The flask is charged with anhydrous aluminum chloride (AlCl₃) and an inert solvent (e.g., dichloromethane).
-
Addition of Reactants: Benzene is added to the stirred suspension. This compound is then added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Extraction and Work-up: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 3-ethylbenzophenone, is then purified by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[6]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| Hazard | H290 | May be corrosive to metals.[6] |
| H314 | Causes severe skin burns and eye damage.[6] | |
| H318 | Causes serious eye damage.[6] | |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] | |
| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[6] | |
| P305+P351+P338+P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6] |
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[6] Keep away from moisture and sources of ignition.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored under an inert atmosphere due to its moisture sensitivity. The storage area should be designated for corrosive materials.
References
- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 71527-31-6|this compound|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Molecular weight and formula of 3-Ethylbenzoyl chloride
This guide provides comprehensive technical information on 3-Ethylbenzoyl chloride, catering to researchers, scientists, and professionals in drug development. It covers the molecule's core properties, synthesis protocols, and its applications as a chemical intermediate.
Core Molecular Data
This compound is an acyl chloride derivative of benzoic acid. Its chemical properties make it a reactive and versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 71527-31-6 | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds via the chlorination of 3-ethylbenzoic acid. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. The reaction involves the conversion of the carboxylic acid to the more reactive acyl chloride, with the formation of sulfur dioxide and hydrogen chloride as byproducts.
This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides.
Materials:
-
3-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Distillation apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere to prevent hydrolysis of the acyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 3-ethylbenzoic acid in anhydrous toluene.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of anhydrous DMF can be added to accelerate the reaction.
-
Reaction: The mixture is heated to reflux (approximately 80-110°C, depending on the solvent) and maintained at this temperature. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.
-
Purification: The crude this compound is then purified by fractional vacuum distillation to yield the final product.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
Benzoyl chlorides are fundamental building blocks in organic chemistry, primarily utilized as acylating agents. Their high reactivity allows for the introduction of the benzoyl moiety into various molecules. This is particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).
While specific biological activities of this compound are not extensively documented, its utility lies in its role as an intermediate. The ethyl group can influence the pharmacokinetic properties of a final drug molecule, such as its lipophilicity, which can affect absorption and distribution in the body.
The general applications of benzoyl chlorides in drug development include the synthesis of:
-
Non-steroidal anti-inflammatory drugs (NSAIDs)
-
Antihistamines
-
Local anesthetics
Beyond pharmaceuticals, it serves as an intermediate in the manufacturing of:
-
Agrochemicals: Including herbicides and insecticides.
-
Dyes and Pigments: Used in the synthesis of various colorants.
-
Polymers: Employed in the modification of polymers and as a monomer in certain polymerization reactions.
Caption: Role of this compound in drug development.
References
Spectroscopic Analysis of 3-Ethylbenzoyl Chloride: A Technical Guide
Introduction: 3-Ethylbenzoyl chloride (C₉H₉ClO) is an acyl chloride derivative of benzoic acid. As a reactive chemical intermediate, its structural confirmation and purity assessment are crucial for its application in research and industrial synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This guide provides an in-depth overview of the expected spectroscopic data for this compound, detailed experimental protocols, and the logical workflow for its analysis.
Note on Data Availability: Direct, publicly available experimental spectroscopic data for this compound is limited. Therefore, this guide presents data from closely related structural analogs, namely 4-Ethylbenzoyl chloride and 3-Methylbenzoyl chloride . This comparative data provides a reliable estimation of the expected spectral features of this compound due to the similar electronic and structural environments.
Data Presentation
The following tables summarize the key spectroscopic data for the analogous compounds.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | ¹H NMR | ¹³C NMR |
| 4-Ethylbenzoyl chloride (Predicted) | ~7.95 ppm (d, 2H, Ar-H), ~7.30 ppm (d, 2H, Ar-H), ~2.75 ppm (q, 2H, -CH₂-), ~1.25 ppm (t, 3H, -CH₃) | ~168 ppm (C=O), ~152 ppm (Ar-C), ~132 ppm (Ar-C), ~128 ppm (Ar-C), ~127 ppm (Ar-C), ~29 ppm (-CH₂-), ~15 ppm (-CH₃) |
| 3-Methylbenzoyl chloride (Predicted) | ~7.90 ppm (s, 1H, Ar-H), ~7.80 ppm (d, 1H, Ar-H), ~7.45 ppm (d, 1H, Ar-H), ~7.40 ppm (t, 1H, Ar-H), ~2.45 ppm (s, 3H, -CH₃) | ~168 ppm (C=O), ~139 ppm (Ar-C), ~135 ppm (Ar-C), ~133 ppm (Ar-C), ~130 ppm (Ar-C), ~128 ppm (Ar-C), ~127 ppm (Ar-C), ~21 ppm (-CH₃) |
Table 2: Comparative IR and MS Spectroscopic Data
| Compound | IR Spectroscopy (ATR-FTIR, cm⁻¹) | Mass Spectrometry (EI-MS, m/z) |
| 4-Ethylbenzoyl chloride | Strong C=O stretch: ~1770-1780 cm⁻¹ | Molecular Ion [M]⁺: 168/170 (isotope pattern), Major Fragments: 133 ([M-Cl]⁺), 105, 77.[1][2][3] |
| 3-Methylbenzoyl chloride | Strong C=O stretch: ~1770-1780 cm⁻¹ | Molecular Ion [M]⁺: 154/156 (isotope pattern), Major Fragments: 119 ([M-Cl]⁺), 91.[4][5] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of the liquid this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube.[6][7] Ensure the solution is homogeneous. Given the reactivity of acyl chlorides, the solvent must be anhydrous.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high resolution and sharp peaks.[7]
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. ¹³C NMR experiments typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[8]
-
Sample Application: Place 1-2 drops of neat this compound directly onto the surface of the ATR diamond crystal.[8]
-
Spectrum Acquisition: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.[8] Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9][10]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a Gas Chromatography (GC) system for separation and purification or by using a direct insertion probe.[11]
-
Ionization: In the ion source, the sample is vaporized under high vacuum and bombarded with a high-energy beam of electrons (typically 70 eV).[12] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and to undergo fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[13]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the relationship between different spectroscopic techniques for structural elucidation.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzoyl chloride [webbook.nist.gov]
- 3. 4-Ethylbenzoyl chloride [webbook.nist.gov]
- 4. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride, 3-methyl- [webbook.nist.gov]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]
- 10. stemed.site [stemed.site]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
Purity and assay information for 3-Ethylbenzoyl chloride
An In-depth Technical Guide to the Purity and Assay of 3-Ethylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, understanding the purity and assay of chemical reagents is critical for ensuring the reliability and reproducibility of experimental results. This compound (C₉H₉ClO) is a versatile acylating agent used in organic synthesis. This guide provides a technical overview of its purity specifications, common assay methodologies, and potential impurity profile.
Purity Specifications
Commercially available this compound is typically offered at a high purity level. However, the exact purity can vary between suppliers and batches.
Table 1: Typical Purity of Commercial this compound
| Property | Specification | Source |
| Purity | ≥99% | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | General chemical knowledge |
| Molecular Formula | C₉H₉ClO | [2][3] |
| Molecular Weight | 168.62 g/mol | [2][3] |
Assay Methodologies
The assay of this compound, which confirms its bulk purity, can be determined by several analytical techniques. The most common methods are titration and gas chromatography.
Titrimetric Assay (Argentometric Titration)
A common method for determining the assay of an acyl chloride is to hydrolyze it to hydrochloric acid and the corresponding carboxylic acid, followed by titration of the total acid or the resulting chloride ion. Argentometric titration is a reliable method for quantifying the chloride ions produced upon hydrolysis.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 2.0 g of this compound into a flask.
-
Hydrolysis: Carefully add 50 mL of distilled water to the flask to hydrolyze the this compound to 3-ethylbenzoic acid and hydrochloric acid. The reaction is exothermic and should be performed with caution.
-
Neutralization & Dilution: Add 2 mL of 2 M nitric acid.[4][5] Dilute the solution to approximately 100 mL with distilled water.
-
Titration: Titrate the solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution. The endpoint can be detected potentiometrically using a silver electrode or by using a chemical indicator like potassium chromate (B82759).[6] The persistence of an orange-silver chromate color indicates the endpoint.[6]
-
Calculation: The purity of this compound is calculated based on the volume of AgNO₃ solution consumed.
Caption: Workflow for the Argentometric Titration Assay.
Gas Chromatography (GC) Assay
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as trichloromethane or hexane.[7] An internal standard (e.g., undecane) can be used for more accurate quantification.[7]
-
GC System and Conditions: A typical GC system would be equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column such as a DB-5 or HP-5 (30m x 0.32mm x 0.25µm) is suitable.[7][8]
-
Injector Temperature: 240 °C.[9]
-
Detector Temperature: 260 °C (FID).[10]
-
Oven Temperature Program: An example program could be: hold at 60 °C for 1 minute, then ramp at 15 °C/min to 240 °C and hold for 8 minutes.[9]
-
-
Analysis: Inject the prepared sample into the GC. The purity is determined by the area percent of the main peak relative to the total area of all peaks. The identity of the main peak and any impurity peaks can be confirmed by MS or by comparison with the retention times of known standards.
Caption: Workflow for the Gas Chromatography Assay.
Impurity Profile
The impurity profile of this compound is largely dependent on its synthesis route. A common method for producing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).[11]
Table 2: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Potential Origin |
| 3-Ethylbenzoic acid | C₉H₁₀O₂ | Unreacted starting material |
| Thionyl chloride | SOCl₂ | Excess reagent from synthesis |
| 3-Ethylbenzaldehyde | C₉H₁₀O | Side reaction or degradation product |
| Toluene | C₇H₈ | Impurity in starting materials for synthesis |
| Chlorinated Toluene Isomers | C₇H₇Cl | Byproducts of synthesis side reactions[12] |
Knowledge of these potential impurities is crucial as they can interfere with subsequent reactions or introduce unwanted byproducts into a synthesis. The GC-MS method described above is particularly effective for identifying and quantifying these types of process-related impurities and degradation products.[9][13]
References
- 1. 3-氰基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 71527-31-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. metrohm.com [metrohm.com]
- 5. ysi.com [ysi.com]
- 6. epa.gov [epa.gov]
- 7. Determination of Benzoyl Chloride Using Capillary Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 8. epa.gov [epa.gov]
- 9. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 3-Methylbenzoyl chloride | 1711-06-4 [chemicalbook.com]
- 12. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 3-ethylbenzoyl chloride, a versatile chemical intermediate. The document details its synthesis, stability, and key reactions, including Friedel-Crafts acylation, esterification, and amide formation. Emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate its application in research and development, particularly within the pharmaceutical industry. This guide also explores the electronic effects of the ethyl substituent on the reactivity of the benzoyl chloride moiety and includes visualizations of reaction mechanisms and experimental workflows to enhance understanding.
Introduction
This compound (C₉H₉ClO) is an acyl chloride derivative of benzoic acid.[1] The presence of the reactive acyl chloride group makes it a valuable reagent for introducing the 3-ethylbenzoyl moiety into various molecules through nucleophilic acyl substitution reactions. The ethyl group at the meta position influences the electronic properties of the aromatic ring and the carbonyl group, thereby modulating its reactivity compared to unsubstituted benzoyl chloride.[2] Understanding this reactivity profile is crucial for its effective utilization in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from data available for similar compounds such as 3-methylbenzoyl chloride and 4-ethylbenzoyl chloride.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| CAS Number | 71527-31-6 |
| Appearance | Colorless to pale yellow liquid (presumed) |
| Boiling Point | Data not available |
| Density | Data not available |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (m, 4H, ~7.3-7.9 ppm), Methylene protons (-CH₂-, q, 2H, ~2.7 ppm), Methyl protons (-CH₃, t, 3H, ~1.2 ppm) |
| ¹³C NMR | Carbonyl carbon (~168 ppm), Aromatic carbons (~128-145 ppm), Methylene carbon (~29 ppm), Methyl carbon (~15 ppm) |
| IR (Infrared) | C=O stretch (~1770-1790 cm⁻¹), C-Cl stretch (~870-900 cm⁻¹), Aromatic C-H stretch (~3030-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2970 cm⁻¹) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 168, Fragment ion [M-Cl]⁺ at m/z 133, Fragment ion [C₂H₅C₆H₄]⁺ at m/z 105 |
Synthesis of this compound
This compound is typically synthesized from 3-ethylbenzoic acid via chlorination. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]
General Experimental Protocol: Synthesis from 3-Ethylbenzoic Acid
Reaction: C₂H₅C₆H₄COOH + SOCl₂ → C₂H₅C₆H₄COCl + SO₂ + HCl
Materials:
-
3-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-ethylbenzoic acid (1.0 eq) in anhydrous DCM or toluene.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Heat the reaction mixture to reflux (40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.[3]
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by fractional vacuum distillation to yield a colorless to pale yellow liquid.
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. The ethyl group at the meta-position has a weak electron-donating inductive effect, which slightly increases the electron density of the aromatic ring but has a minimal effect on the electrophilicity of the carbonyl carbon compared to substituents at the ortho or para positions. Therefore, its reactivity is expected to be similar to that of unsubstituted benzoyl chloride.[2]
Friedel-Crafts Acylation
This compound is an excellent acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 3-ethylbenzoyl group onto aromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4]
Reaction: C₂H₅C₆H₄COCl + C₆H₆ --(AlCl₃)--> C₂H₅C₆H₄COC₆H₅ + HCl
Materials:
-
This compound
-
Benzene (B151609) (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add this compound (1.0 eq) dropwise to the stirred suspension.
-
Slowly add anhydrous benzene (1.0-1.2 eq) from the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 3-ethylbenzophenone, can be purified by column chromatography or recrystallization.
Esterification
This compound reacts readily with alcohols to form esters. These reactions are typically rapid and exothermic, often proceeding at room temperature.[6] The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl byproduct.[7]
Reaction: C₂H₅C₆H₄COCl + CH₃CH₂OH → C₂H₅C₆H₄COOCH₂CH₃ + HCl
Materials:
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Pyridine or Triethylamine (anhydrous)
-
Anhydrous diethyl ether or DCM
Procedure:
-
In a round-bottom flask, dissolve ethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cooled alcohol solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ethyl 3-ethylbenzoate can be purified by vacuum distillation.
Amide Formation
The reaction of this compound with primary or secondary amines is a facile method for the synthesis of amides. The Schotten-Baumann reaction conditions, which involve an aqueous base, are often employed for this transformation.[8]
Reaction: C₂H₅C₆H₄COCl + C₆H₅NH₂ → C₂H₅C₆H₄CONHC₆H₅ + HCl
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Dichloromethane (DCM)
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in DCM.
-
Add an aqueous solution of NaOH (2.0 eq).
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add this compound (1.05 eq) to the mixture.
-
Continue stirring vigorously at room temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude N-phenyl-3-ethylbenzamide can be purified by recrystallization.
Stability and Handling
Like other acyl chlorides, this compound is sensitive to moisture and will hydrolyze to form 3-ethylbenzoic acid and hydrochloric acid.[9] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere. It is corrosive and a lachrymator, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Development
Acyl chlorides are important building blocks in the synthesis of pharmaceuticals. While specific examples of the direct use of this compound in marketed drugs are not readily found in the public domain, its structural motifs are present in various bioactive molecules. For instance, the local anesthetic Etacaine (diethylaminoethyl 3-aminobenzoate) contains a related structural core. Although Etacaine itself is synthesized from 3-aminobenzoic acid, a hypothetical synthetic route could involve the reduction of a nitro group on a 3-ethylbenzoyl derivative, highlighting the potential utility of this compound in accessing such pharmacophores. The introduction of the 3-ethylbenzoyl group can modulate the lipophilicity and metabolic stability of a drug candidate, which are critical parameters in drug design.
Conclusion
This compound is a reactive and versatile chemical intermediate with a reactivity profile similar to that of benzoyl chloride. It readily undergoes Friedel-Crafts acylation, esterification, and amide formation, making it a valuable tool for organic synthesis. This guide has provided an overview of its synthesis, key reactions with detailed experimental protocols, and handling considerations. The information presented herein should serve as a valuable resource for researchers, scientists, and drug development professionals in their synthetic endeavors.
References
- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 9. scs.illinois.edu [scs.illinois.edu]
Solubility of 3-Ethylbenzoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylbenzoyl chloride in various organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing a qualitative solubility profile based on analogous compounds and outlines a detailed experimental protocol for quantitative determination. This guide is intended to support research, process development, and safety assessments involving this compound.
Introduction to this compound
This compound (C₉H₉ClO) is an acyl chloride derivative of benzoic acid.[1] Like other acyl chlorides, it is a highly reactive compound that serves as a versatile intermediate in organic synthesis. Its reactivity is primarily centered on the acyl chloride functional group, which is susceptible to nucleophilic attack.[2][3][4] This high reactivity dictates its solubility behavior, particularly its incompatibility with protic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 71527-31-6 | [1] |
Qualitative Solubility Profile
Acyl chlorides are generally soluble in a wide range of aprotic organic solvents. They react exothermically with protic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Remarks |
| Aprotic Solvents | |||
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good choice for reactions where the ether is not a reactant. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Commonly used as reaction solvents due to their inertness. |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Suitable for various synthetic applications.[6][7] |
| Ketones | Acetone | Soluble | [5] |
| Esters | Ethyl acetate | Soluble | Generally a good solvent, but reactivity should be considered. |
| Nitriles | Acetonitrile | Soluble | [8] |
| Amides | N,N-Dimethylformamide (DMF) | Reacts | Reacts with amides.[7] |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Reacts Violently | Violent decomposition can occur.[7][8] |
| Protic Solvents | |||
| Water | Water (H₂O) | Reacts Violently | Hydrolyzes to form 3-ethylbenzoic acid and hydrochloric acid.[2] |
| Alcohols | Methanol, Ethanol | Reacts | Reacts to form the corresponding esters.[5][7] |
| Amines | Primary and Secondary Amines | Reacts | Reacts to form the corresponding amides. |
Experimental Protocol for Solubility Determination
Due to the reactivity of this compound, particularly its sensitivity to moisture, the determination of its solubility requires careful experimental design and execution under anhydrous conditions. The following protocol outlines a general method for determining the solubility of this compound in a given aprotic organic solvent.
Objective: To determine the concentration (in g/100 mL or mol/L) of this compound in a selected aprotic organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Internal standard (a non-reactive compound soluble in the chosen solvent, e.g., a high-boiling point alkane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Derivatizing agent (e.g., a high-purity primary or secondary amine like aniline (B41778) or diethylamine)
-
Apparatus:
-
Flame-dried glassware (vials with PTFE-lined septa, volumetric flasks, syringes)
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or block
-
Analytical balance
-
Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Inert atmosphere supply (dry nitrogen or argon)
-
Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of flame-dried vials. b. Under an inert atmosphere, add a precise volume of the anhydrous organic solvent to each vial. c. Seal the vials tightly with PTFE-lined septa. d. Place the vials in a temperature-controlled bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation for Analysis: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow undissolved material to settle. b. Under an inert atmosphere, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a dry syringe. c. Transfer the aliquot to a volumetric flask containing a known amount of the internal standard. d. Immediately add an excess of the derivatizing agent (e.g., aniline) to the flask. The amine will react with the this compound to form a stable amide derivative. This step is crucial to prevent the degradation of the acyl chloride during analysis. e. Dilute the solution to the mark with the same anhydrous solvent.
-
Calibration and Analysis: a. Prepare a series of calibration standards by reacting known concentrations of this compound with the derivatizing agent in the presence of the internal standard. b. Analyze the prepared samples and calibration standards by GC or HPLC. The choice of analytical technique will depend on the volatility and thermal stability of the resulting amide derivative. c. Generate a calibration curve by plotting the peak area ratio of the amide derivative to the internal standard against the concentration of the standards. d. From the calibration curve, determine the concentration of the amide derivative in the experimental samples, and thereby calculate the original concentration of this compound in the saturated solution.
Safety Precautions:
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Reactions with protic solvents can be vigorous and release HCl gas.
Visualizations
Synthesis of this compound
A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.
References
- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 8. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]
- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. o-Toluoyl chloride CAS#: 933-88-0 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. p-Toluoyl chloride, 98% | Fisher Scientific [fishersci.ca]
Thermal Stability and Decomposition of 3-Ethylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Ethylbenzoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs, primarily benzoyl chloride, and discusses the anticipated effects of the 3-ethyl substituent on its thermal properties. It outlines standard experimental protocols for thermal analysis and discusses potential decomposition pathways and resulting hazardous products. This document is intended to serve as a valuable resource for professionals handling this compound in research and development settings, emphasizing safety considerations and proper analytical characterization.
Introduction
This compound is an acyl chloride derivative of benzoic acid. Like other benzoyl chlorides, it is a reactive compound used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the acyl chloride group, while synthetically useful, also imparts a degree of thermal instability. Understanding the thermal behavior of this compound is crucial for safe handling, storage, and process development to prevent runaway reactions and the release of hazardous decomposition products.
This guide summarizes the expected thermal properties of this compound, provides detailed methodologies for its analysis, and illustrates key processes through diagrams.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and its parent compound, benzoyl chloride, is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Benzoyl Chloride
| Property | This compound | Benzoyl chloride |
| Molecular Formula | C₉H₉ClO[1] | C₇H₅ClO[2] |
| Molecular Weight | 168.62 g/mol [1] | 140.57 g/mol [2] |
| Appearance | Colorless to pale yellow liquid (presumed) | Colorless, fuming liquid[2] |
| Boiling Point | Not available | 197.2 °C[2] |
| Melting Point | Not available | -1 °C[3] |
| Density | Not available | 1.211 g/mL at 25 °C[3] |
| CAS Number | 71527-31-6[1] | 98-88-4[2] |
Thermal Stability and Decomposition
General Observations and Analog Data
Benzoyl chloride, the parent compound, is known to decompose upon heating, especially in the presence of moisture or on contact with hot surfaces.[4][5] When heated to decomposition, it emits toxic fumes, including hydrogen chloride and carbon oxides.[6] One safety data sheet for a product containing a similar, though unspecified, substance indicates an onset of decomposition at 180 °C.
The presence of an ethyl group at the meta position of the benzene (B151609) ring is expected to have a modest impact on the thermal stability of the benzoyl chloride moiety. Alkyl groups are generally electron-donating, which could slightly destabilize the acyl chloride group. However, without specific experimental data, this remains a theoretical consideration. A study on nitrobenzyl halogenides showed that the position of the substituent (ortho, meta, para) can influence thermal stability.[7]
Hazardous Decomposition Products
Upon thermal decomposition, this compound is expected to produce a range of hazardous substances. The primary decomposition products are likely to be:
-
Hydrogen Chloride (HCl): A corrosive and toxic gas.[4]
-
Carbon Monoxide (CO): A toxic gas.
-
Carbon Dioxide (CO₂): An asphyxiant at high concentrations.
-
Phosgene (COCl₂): A highly poisonous gas that can be formed in fires involving chlorinated organic compounds.[5]
-
Other aromatic fragments and soot.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition characteristics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residue.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to the expected decomposition (e.g., from ambient to 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. A similar empty pan is used as a reference.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.
-
Temperature Program: The sample and reference are subjected to a controlled temperature ramp, similar to the TGA experiment (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of the decomposition exotherm provides information on the thermal stability. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a chemical substance like this compound.
References
- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Benzoyl chloride, 99 98-88-4 [sigmaaldrich.com]
- 4. rroij.com [rroij.com]
- 5. Benzoyl chloride [webbook.nist.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Ethylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides a detailed overview of 3-Ethylbenzoyl chloride, a versatile building block in organic synthesis.
Core Synonyms and Identifiers
A clear identification of chemical compounds is crucial for accurate research and communication. The following table summarizes the key synonyms and identifiers for this compound.[1]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 71527-31-6 |
| Molecular Formula | C9H9ClO |
| InChI | InChI=1S/C9H9ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3 |
| InChIKey | HWJRNRRLBHDICV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)Cl |
| PubChem CID | 12809323 |
| DSSTox Substance ID | DTXSID30510420 |
| Other Synonyms | Benzoyl chloride, 3-ethyl- |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reactivity. Below is a summary of the key computed properties for this compound.
| Property | Value |
| Molecular Weight | 168.62 g/mol [1] |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 168.0341926 Da |
| Monoisotopic Mass | 168.0341926 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 11 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and widely applicable method involves the chlorination of the corresponding carboxylic acid, 3-ethylbenzoic acid. The following protocol is a representative procedure based on the synthesis of similar benzoyl chlorides.[2][3][4]
Synthesis of this compound from 3-Ethylbenzoic Acid
Materials:
-
3-Ethylbenzoic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, add 3-ethylbenzoic acid.
-
Addition of Chlorinating Agent: Under a gentle stream of inert gas, add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of anhydrous DMF can be added to accelerate the reaction.
-
Reaction: The reaction mixture is stirred and may be gently heated to reflux (the specific temperature depends on the solvent used) until the reaction is complete. The completion of the reaction is often indicated by the cessation of gas evolution (HCl and SO2).
-
Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure.
-
Purification: The crude this compound is then purified by fractional distillation under vacuum to yield the final product.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO2).
-
All reagents and glassware should be anhydrous to prevent side reactions.
-
Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Visualizing Workflows and Reactions
Diagrams are powerful tools for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate the synthesis workflow and common reactions of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides are a cornerstone functional group in organic chemistry and are prominently featured in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of the amide bond is, therefore, a reaction of paramount importance in drug discovery and development. One of the most direct and reliable methods for amide formation is the reaction of a carboxylic acid derivative, such as an acyl chloride, with a primary or secondary amine. This document provides detailed application notes and protocols for the synthesis of N-substituted amides using 3-Ethylbenzoyl chloride as a key reagent.
This compound is a versatile building block for accessing a variety of 3-ethylbenzamide (B13951758) derivatives. These derivatives have shown significant potential in medicinal chemistry, particularly as kinase inhibitors for cancer therapy. The presence of the ethyl group at the meta-position can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies.
The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. This reaction is often performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[1][2] The reaction is typically exothermic and requires careful control of the reaction temperature.[1]
Applications in Drug Discovery: Targeting the Bcr-Abl Kinase in Chronic Myeloid Leukemia
A significant application of 3-substituted benzamide (B126) derivatives lies in the development of targeted cancer therapies. Specifically, compounds structurally related to 3-substituted benzamides have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase.[3] The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML) and is responsible for the uncontrolled proliferation of leukemia cells.[3]
Bcr-Abl is a constitutively active tyrosine kinase that activates several downstream signaling pathways, leading to increased cell proliferation and survival, and reduced adhesion to the bone marrow extracellular matrix.[4] Key pathways activated by Bcr-Abl include the Ras/Raf/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, both of which are central to cell growth and survival.[5] By inhibiting the Bcr-Abl kinase, 3-substituted benzamides can block these downstream signals, leading to the suppression of CML cell growth.
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling pathway and the inhibitory action of 3-ethylbenzamide derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted amides from this compound.
General Workflow for Amide Synthesis
Caption: General workflow for the synthesis and purification of N-substituted 3-ethylbenzamides.
Protocol 1: Synthesis of N-Aryl-3-ethylbenzamides
This protocol is a representative procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 4-bromoaniline)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-Alkyl-3-ethylbenzamides
This protocol describes the synthesis of an amide from this compound and an aliphatic amine.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of the aliphatic amine (1.0 eq.) in DCM at 0 °C, add triethylamine (1.1 eq.).
-
Add this compound (1.05 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired N-alkyl-3-ethylbenzamide.
-
If necessary, the product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of amides from acyl chlorides and various amines. While specific data for this compound is limited in readily available literature, the provided data for analogous reactions can serve as a useful benchmark for expected outcomes.
| Acyl Chloride | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzoyl chloride | Benzylamine | - | Toluene | 12 | RT | 83 | [6] |
| Benzoyl chloride | N-methylbenzylamine | - | Acetonitrile | 12 | RT | 65 | [6] |
| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | 1 | 0 to RT | 85 | [7] |
| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | 1 | 0 to RT | 82 | [7] |
| 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | 1 | 0 to RT | 88 | [7] |
| 3-Methoxybenzoyl chloride | Various substituted amines | - | - | - | - | Good to Excellent |
Note: RT = Room Temperature. The yields are isolated yields after purification.
Conclusion
The synthesis of amides using this compound is a robust and versatile method for generating a diverse library of N-substituted 3-ethylbenzamides. These compounds are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocols provided herein offer a solid foundation for the synthesis and exploration of these valuable molecules. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[3] This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using 3-Ethylbenzoyl chloride as the acylating agent. The presence of the ethyl group on the benzoyl chloride provides a handle for further synthetic modifications, making the resulting 3-ethylbenzophenone (B196072) derivatives valuable precursors in drug discovery and materials science.
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from this compound and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5] This electrophile is then attacked by the π-electrons of an aromatic ring, such as benzene (B151609), toluene (B28343), or anisole (B1667542), leading to the formation of a new carbon-carbon bond.[6] A subsequent deprotonation restores the aromaticity of the ring, yielding the corresponding 3-ethyl-substituted benzophenone.[7] Due to the deactivating nature of the resulting ketone product, the reaction is generally free from polyacylation, a common side reaction in Friedel-Crafts alkylations.[8]
Data Presentation
The following table summarizes the expected products and representative reaction conditions for the Friedel-Crafts acylation of various aromatic substrates with this compound. Yields are indicative and can vary based on the specific reaction scale and purification methods.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Representative Yield (%) |
| Benzene | This compound | AlCl₃ | Dichloromethane (B109758) (DCM) | 0 to rt | 2-4 | 3-Ethylbenzophenone | 85-95 |
| Toluene | This compound | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2-4 | 4-Methyl-3'-ethylbenzophenone (major), 2-Methyl-3'-ethylbenzophenone (minor) | 80-90 |
| Anisole | This compound | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 1-3 | 4-Methoxy-3'-ethylbenzophenone (major) | 90-98 |
| Ethylbenzene (B125841) | This compound | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2-4 | 4-Ethyl-3'-ethylbenzophenone (major), 2-Ethyl-3'-ethylbenzophenone (minor) | 75-85 |
Mandatory Visualizations
Reaction Mechanism
Caption: The mechanism of Friedel-Crafts acylation.
Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Experimental Protocols
Safety Precautions: Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[9] this compound is a lachrymator and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-Ethylbenzophenone
Materials:
-
This compound
-
Benzene (Anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, Anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap (to neutralize evolved HCl).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Following the addition, add anhydrous benzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 4-Methyl-3'-ethylbenzophenone
This protocol follows the same general procedure as Protocol 1, with the substitution of benzene with toluene.
Key Modifications:
-
Use toluene (1.2 equivalents) instead of benzene.
-
The ethyl group of this compound directs acylation to the para position of toluene due to steric hindrance at the ortho positions, making 4-methyl-3'-ethylbenzophenone the major product.[10] A minor amount of the ortho isomer may also be formed.
-
Purification by column chromatography on silica (B1680970) gel may be necessary to separate the isomers.
Protocol 3: Synthesis of 4-Methoxy-3'-ethylbenzophenone
This protocol is adapted for the highly reactive anisole substrate.
Key Modifications:
-
Use anisole (1.0 equivalent) as the limiting reagent and this compound (1.1 equivalents).
-
The methoxy (B1213986) group is a strong activating group, and the reaction is typically faster.[11] Reduce the reaction time to 1-3 hours and maintain the temperature at 0 °C throughout the addition, allowing it to slowly warm to room temperature.
-
The methoxy group is a strong ortho, para-director. Due to steric hindrance, the major product will be the para-acylated product, 4-methoxy-3'-ethylbenzophenone.[11]
Protocol 4: Synthesis of 4-Ethyl-3'-ethylbenzophenone
This protocol follows the general procedure for the acylation of ethylbenzene.
Key Modifications:
-
Use ethylbenzene (1.2 equivalents) as the aromatic substrate.
-
Similar to toluene, the ethyl group is an ortho, para-director. The major product will be 4-ethyl-3'-ethylbenzophenone, with a smaller amount of the 2-ethyl isomer.[12]
-
Isomer separation may require careful column chromatography. The yield of the desired para-isomer for a similar reaction has been reported to be around 60%.[12]
Conclusion
The Friedel-Crafts acylation with this compound provides a reliable and efficient method for the synthesis of a variety of 3-ethyl-substituted benzophenones. These compounds are valuable intermediates for further chemical transformations in the development of new pharmaceuticals and functional materials. The protocols provided herein offer a robust starting point for researchers, with the understanding that optimization of reaction conditions may be necessary for specific substrates and scales. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and selectivity.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. condor.depaul.edu [condor.depaul.edu]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Notes & Protocols for 3-Ethylbenzoyl Chloride as a Derivatizing Agent in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical analysis, clinical diagnostics, and forensic toxicology, the sensitive and accurate quantification of polar analytes by Gas Chromatography-Mass Spectrometry (GC-MS) is a persistent challenge. The high polarity and low volatility of many compounds, particularly those containing primary and secondary amine or phenolic hydroxyl groups, necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity.
3-Ethylbenzoyl chloride, a structural analog of the widely used benzoyl chloride, is a promising derivatizing agent for this purpose. While specific literature on this compound for derivatization is limited, its reactivity is expected to be analogous to benzoyl chloride due to the shared acyl chloride functional group. The derivatization reaction involves the acylation of active hydrogen-containing functional groups, such as amines and phenols, to form less polar, more volatile, and thermally stable amide and ester derivatives, respectively. This modification enhances chromatographic resolution, improves peak shape, and increases sensitivity for GC-MS analysis.
This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent for the GC-MS analysis of polar analytes, with a focus on primary and secondary amines. The methodologies presented are based on established protocols for benzoyl chloride and are expected to be directly applicable or require minimal optimization for this compound.
Principle of Derivatization
The derivatization of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is typically carried out in a basic medium to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The resulting N-(3-ethylbenzoyl) amide is significantly more volatile and thermally stable than the parent amine, making it amenable to GC-MS analysis.
Applicability
This derivatization method is suitable for a wide range of analytes containing primary and secondary amine functional groups, including but not limited to:
-
Pharmaceutical compounds and their metabolites
-
Neurotransmitters (e.g., dopamine, serotonin)
-
Amphetamine-type stimulants
-
Biogenic amines
-
Amino acids
Phenolic compounds can also be derivatized to form the corresponding esters.
Experimental Protocols
Protocol 1: Derivatization of Amphetamine-Type Stimulants in Urine
This protocol describes the derivatization of amphetamine (AM), methamphetamine (MA), 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA) in urine samples for GC-MS analysis.
Materials:
-
This compound solution (10% in acetonitrile)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Toluene (GC grade)
-
Internal Standard (IS) solution (e.g., d5-amphetamine, d5-methamphetamine in methanol)
-
Urine sample
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: To a 1 mL urine sample in a centrifuge tube, add 100 µL of the internal standard solution.
-
Alkalinization: Add 200 µL of 10 M NaOH to the tube to adjust the pH to >12. Vortex for 30 seconds.
-
Extraction: Add 5 mL of toluene, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Derivatization: Transfer the upper organic layer to a clean tube. Add 50 µL of the 10% this compound solution. Vortex for 1 minute.
-
Reaction Quenching: Add 1 mL of deionized water and vortex for 1 minute to remove excess reagent and HCl. Centrifuge at 3000 rpm for 5 minutes.
-
Final Extract: Transfer the upper organic layer to a GC vial for analysis.
GC-MS Parameters (Illustrative)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: General Derivatization of Primary and Secondary Amines in Aqueous Samples
This protocol provides a general procedure for the derivatization of amines in aqueous solutions.
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Sodium carbonate solution (100 mM)
-
Formic acid
-
Aqueous sample containing analytes
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Sample Preparation: Place 100 µL of the aqueous sample in a microcentrifuge tube.
-
Basification: Add 50 µL of 100 mM sodium carbonate solution. Vortex briefly.
-
Derivatization: Add 50 µL of 2% (v/v) this compound in acetonitrile. Vortex for 1 minute at room temperature.
-
Quenching: Add 10 µL of 10% formic acid in water to quench the reaction.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane). Vortex for 1 minute and centrifuge to separate the layers.
-
Analysis: Transfer the organic layer to a GC vial for injection.
Quantitative Data
The following table summarizes representative quantitative data for the analysis of amphetamine-type stimulants using a benzoyl chloride derivatization method, which is expected to be comparable to that of this compound.
| Analyte | Linearity (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Amphetamine | 5 - 1000 | >0.99 | 1.5 | 5 | 85-95 | < 5 | < 8 |
| Methamphetamine | 5 - 1000 | >0.99 | 1.5 | 5 | 88-97 | < 4 | < 7 |
| MDA | 5 - 1000 | >0.99 | 2.0 | 5 | 82-93 | < 6 | < 9 |
| MDMA | 5 - 1000 | >0.99 | 2.0 | 5 | 84-96 | < 5 | < 8 |
Data presented is illustrative and based on typical performance of benzoyl chloride derivatization for GC-MS analysis. Actual results may vary depending on the specific analyte, matrix, and instrumentation.
Visualizations
Derivatization Reaction Pathway
Application Notes and Protocols: Esterification of 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzoyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 3-ethylbenzoyl moiety into a wide range of molecules. The formation of 3-ethylbenzoate esters through reactions with various alcohols and phenols is a fundamental transformation with significant applications in medicinal chemistry and drug discovery. Esterification can modulate the physicochemical properties of a parent molecule, such as lipophilicity, solubility, and metabolic stability, which is a critical strategy in the design of prodrugs and bioactive compounds. These application notes provide detailed protocols for the synthesis of alkyl and aryl 3-ethylbenzoates, summarize key reaction parameters, and discuss their relevance in a drug development context.
General Reaction Scheme
The esterification of this compound with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Protocol 1: Synthesis of Alkyl 3-Ethylbenzoates (e.g., Methyl 3-Ethylbenzoate)
This protocol describes a general procedure for the esterification of this compound with a simple alcohol, using methyl alcohol as an example.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Pyridine (B92270) (anhydrous) or Triethylamine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
To a stirred solution of methanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, cooled in an ice bath, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure methyl 3-ethylbenzoate.
Characterization Data for Methyl 3-ethylbenzoate:
-
Molecular Formula: C₁₀H₁₂O₂
-
Molecular Weight: 164.20 g/mol
-
Appearance: Colorless liquid
-
Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of Aryl 3-Ethylbenzoates (e.g., Phenyl 3-Ethylbenzoate)
This protocol outlines a general method for the esterification of this compound with a phenol. For less reactive or sterically hindered phenols, the corresponding sodium phenoxide may be used to enhance reactivity.
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Pyridine (anhydrous) or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
To this stirred solution, add this compound (1.1 equivalents) dropwise at room temperature. For less reactive phenols, the reaction mixture may be heated to reflux.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired phenyl 3-ethylbenzoate.
Data Presentation
| Product Name | Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl 3-ethylbenzoate | Methanol | Pyridine | DCM | 2-4 | High |
| Ethyl 3-ethylbenzoate | Ethanol | Triethylamine | DCM | 2-4 | High |
| Isopropyl 3-ethylbenzoate | Isopropanol | Pyridine | DCM | 3-6 | Good |
| Phenyl 3-ethylbenzoate | Phenol | Pyridine | DCM | 4-12 | Good-High |
| 4-Nitrophenyl 3-ethylbenzoate | 4-Nitrophenol | Triethylamine | THF | 6-16 | Good |
| 2,6-Di-tert-butylphenyl 3-ethylbenzoate | 2,6-Di-tert-butylphenol | DMAP/Pyridine | Toluene | 24-48 (reflux) | Moderate |
Note: Yields are generalized and can vary based on reaction scale and purification method.
Applications in Drug Development
The esterification of molecules with moieties like 3-ethylbenzoic acid is a common strategy in medicinal chemistry for several reasons:
-
Prodrug Design: Carboxylic acids in drug candidates often suffer from poor membrane permeability due to their ionization at physiological pH. Converting them to esters masks the polar carboxylic acid group, increasing lipophilicity and enhancing absorption. These ester prodrugs can then be hydrolyzed in vivo by esterases to release the active carboxylic acid drug.
-
Modulation of Pharmacokinetics: The nature of the alcohol or phenol used for esterification can be varied to fine-tune the rate of hydrolysis, allowing for controlled release of the active drug. For instance, sterically hindered esters are generally more stable to hydrolysis.
-
Enzyme Inhibition: Benzoic acid and its derivatives have been investigated as inhibitors of various enzymes. The synthesis of a library of 3-ethylbenzoate esters allows for the exploration of structure-activity relationships (SAR) to optimize binding to a target enzyme. For example, derivatives of benzoic acid have been studied as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by simple 3-ethylbenzoate esters are not extensively documented, the 3-ethylbenzoyl group can be incorporated into more complex molecules designed to target specific biological pathways. For example, if a known pharmacophore containing a hydroxyl group is esterified with this compound, the resulting molecule's interaction with its target protein could be altered.
Below is a conceptual workflow for the synthesis and evaluation of a library of 3-ethylbenzoate esters for potential biological activity.
Caption: A workflow for the synthesis and biological evaluation of 3-ethylbenzoate esters.
This logical diagram illustrates the progression from the starting material, this compound, through synthesis and purification, to biological screening and eventual lead optimization in a drug discovery context.
Conclusion
The esterification of this compound is a robust and versatile reaction that provides access to a wide array of ester derivatives. The protocols outlined here provide a solid foundation for the synthesis of these compounds. For researchers in drug development, the ability to readily synthesize a diverse library of 3-ethylbenzoate esters is a valuable tool for investigating structure-activity relationships and for the development of novel therapeutics through strategies like prodrug design. Careful selection of the alcohol or phenol component allows for the fine-tuning of the physicochemical and pharmacokinetic properties of the resulting ester.
Application Notes and Protocols for the Schotten-Baumann Reaction with 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schotten-Baumann reaction is a versatile and widely used method for the synthesis of amides and esters.[1][2] It typically involves the acylation of an amine or alcohol with an acyl chloride in the presence of a base.[1][2] This reaction is particularly valuable in pharmaceutical and organic chemistry for the construction of amide and ester linkages, which are prevalent in a vast array of biologically active molecules and functional materials.[1] The reaction is generally carried out under biphasic conditions, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]
This document provides detailed protocols for the Schotten-Baumann reaction using 3-Ethylbenzoyl chloride as the acylating agent to synthesize N-substituted-3-ethylbenzamides and 3-ethylbenzoate esters. These protocols are designed to be adaptable for various primary or secondary amines and alcohols.
Safety Precautions
This compound is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[4] Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.[4][5][6]
Protocol 1: Synthesis of N-Aryl-3-ethylbenzamide
This protocol details the synthesis of an N-aryl-3-ethylbenzamide via the reaction of this compound with an aromatic amine (e.g., aniline).
Materials and Equipment
-
This compound
-
Aniline (or other primary/secondary amine)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in dichloromethane (approximately 10 mL per gram of amine).
-
Reaction Setup: Cool the flask in an ice bath and begin stirring.
-
Base Addition: Slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the stirred amine solution.
-
Acyl Chloride Addition: In a separate vial, dissolve this compound (1.05 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled, biphasic reaction mixture over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if unreacted amine is present), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-aryl-3-ethylbenzamide can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.05 eq. |
| Aniline (example) | 1.0 eq. |
| 10% NaOH (aq) | 2.0 - 3.0 eq. |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 85 - 95% (unoptimized) |
Protocol 2: Synthesis of Phenyl 3-ethylbenzoate
This protocol outlines the synthesis of a 3-ethylbenzoate ester via the reaction of this compound with a phenol (B47542).
Materials and Equipment
-
This compound
-
Phenol (or other alcohol)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve phenol (1.0 eq.) in 10% aqueous sodium hydroxide solution (2.0 eq.). Cool the solution in an ice bath with stirring.
-
Acyl Chloride Addition: Add this compound (1.1 eq.) dropwise to the cooled solution over 15-20 minutes with vigorous stirring.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1 hour. A precipitate of the ester may form.
-
Work-up:
-
If a precipitate has formed, filter the solid using a Büchner funnel and wash with cold water and a small amount of cold ethanol.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer with 10% NaOH solution (to remove unreacted phenol) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude ester.
-
The crude phenyl 3-ethylbenzoate can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq. |
| Phenol (example) | 1.0 eq. |
| 10% NaOH (aq) | 2.0 eq. |
| Solvent | Water/Dichloromethane (for extraction) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour |
| Typical Yield | > 90% (unoptimized) |
Visualizations
Schotten-Baumann Reaction Signaling Pathway
Caption: General signaling pathway of the Schotten-Baumann reaction.
Experimental Workflow for Amide Synthesis
Caption: Experimental workflow for the synthesis of N-Aryl-3-ethylbenzamide.
References
Application Notes: The Role of 3-Ethylbenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction
3-Ethylbenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the 3-ethylbenzoyl moiety into various molecules. Its application in the pharmaceutical industry is crucial for the synthesis of a range of active pharmaceutical ingredients (APIs) and their intermediates. The presence of the ethyl group can influence the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability. This document outlines the key applications and provides detailed protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on ester and amide bond formation.
Core Applications
The primary applications of this compound in pharmaceutical synthesis revolve around two key reactions:
-
Esterification: The reaction of this compound with alcohols or phenols to form esters. These esters are common intermediates in the synthesis of local anesthetics and other therapeutic agents.
-
Amidation: The reaction with primary or secondary amines to form amides. The amide bond is a fundamental linkage in a vast array of drug molecules.
A significant application of derivatives of 3-ethylbenzoic acid is in the preparation of M3 muscarinic acetylcholine (B1216132) receptor antagonists, which are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound from its corresponding carboxylic acid and its subsequent use in the synthesis of a model pharmaceutical intermediate, 2-(diethylamino)ethyl 3-ethylbenzoate, a potential local anesthetic agent.
Protocol 1: Synthesis of this compound
This protocol details the conversion of 3-ethylbenzoic acid to this compound using thionyl chloride.
-
Materials:
-
3-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-ethylbenzoic acid (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
Purify the crude this compound by fractional vacuum distillation.
-
Protocol 2: Synthesis of 2-(diethylamino)ethyl 3-ethylbenzoate
This protocol describes the esterification of 2-(diethylamino)ethanol (B1670525) with this compound.
-
Materials:
-
This compound
-
2-(Diethylamino)ethanol
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-(diethylamino)ethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
-
To this stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over 20-30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 2-(diethylamino)ethyl 3-ethylbenzoate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and its subsequent esterification.
Table 1: Synthesis of this compound - Representative Data
| Parameter | Value |
| Reactants | |
| 3-Ethylbenzoic acid | 1.0 equiv. |
| Thionyl chloride | 1.2 equiv. |
| Catalyst | |
| DMF | 1-2 drops |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | Reflux (~110°C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Table 2: Synthesis of 2-(diethylamino)ethyl 3-ethylbenzoate - Representative Data
| Parameter | Value |
| Reactants | |
| This compound | 1.05 equiv. |
| 2-(Diethylamino)ethanol | 1.0 equiv. |
| Base | |
| Triethylamine | 1.2 equiv. |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
Visualizations
Diagram 1: Synthesis of this compound
Diagram 2: Synthesis of a Pharmaceutical Intermediate
Application Notes and Protocols: The Role of Substituted Benzoyl Chlorides in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylbenzoyl chloride is an aromatic acyl chloride that, like other substituted benzoyl chlorides, holds potential as an intermediate in the synthesis of complex organic molecules. While the direct application of this compound in the synthesis of widely commercialized agrochemicals is not extensively documented in publicly available literature, the broader class of ethyl-substituted benzoyl chlorides serves as crucial building blocks in the production of various pesticides. This document will explore the role of these structural motifs in agrochemical synthesis, with a focus on providing detailed protocols and data for analogous compounds where such information is available, thereby offering valuable insights for researchers in the field.
General Synthetic Pathway for Agrochemicals using Substituted Benzoyl Chlorides
The general synthetic route involving substituted benzoyl chlorides in the creation of agrochemicals, particularly insecticides, often involves the acylation of a suitable nucleophile. This reaction forms a key amide or ester linkage, which is a common feature in many bioactive molecules.
Caption: General acylation reaction for agrochemical synthesis.
Case Study: Synthesis of an Insecticide using a Substituted Benzoyl Chloride
Due to the limited specific data on agrochemicals derived from this compound, we will present a detailed protocol for the synthesis of an insecticide using a closely related analogue, 4-ethylbenzoyl chloride. This example is illustrative of the synthetic methodologies employed for this class of compounds.
Synthesis of an N-Aryl Benzamide (B126) Insecticide Analog
This protocol describes the synthesis of a hypothetical N-aryl benzamide insecticide analog, a class of compounds known for their insecticidal activity.
Reaction Scheme:
Caption: Synthesis of an N-Aryl-(4-ethyl)benzamide insecticide analog.
Experimental Protocol
Materials:
-
4-Ethylbenzoyl chloride (1.0 eq)
-
Substituted aniline (e.g., 2-amino-5-chlorotoluene) (1.0 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-ethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-(4-ethyl)benzamide.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N-aryl benzamide analogs.
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Varies with aniline substituent |
| ¹H NMR | Consistent with product structure |
| Mass Spectrometry | [M+H]⁺ peak observed |
Signaling Pathways and Mechanism of Action
While a specific signaling pathway for a this compound-derived agrochemical cannot be detailed, many benzamide insecticides act as sodium channel modulators in insects. They bind to the voltage-gated sodium channels in the nerve cell membranes, forcing them to remain open and causing a constant influx of sodium ions. This leads to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
Caption: Proposed mechanism of action for benzamide insecticides.
Conclusion
Although direct evidence for the widespread use of this compound in the synthesis of major agrochemicals is limited, the study of its isomers and related substituted benzoyl chlorides provides a strong foundation for understanding their potential applications. The synthetic protocols, quantitative data, and mechanistic insights presented for analogous compounds serve as a valuable resource for researchers and professionals in the field of agrochemical development. Further investigation into the synthesis and bioactivity of this compound derivatives may yet uncover novel and effective crop protection agents.
Application Notes and Protocols for Polymerization Reactions Initiated by 3-Ethylbenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Cationic Polymerization Initiation
Cationic polymerization is a chain-growth polymerization where the active center is a carbocation. The initiation process using an acyl chloride like 3-Ethylbenzoyl chloride typically requires the presence of a co-initiator, usually a Lewis acid (e.g., AlCl₃, SnCl₄, BF₃). The Lewis acid abstracts the chloride from the acyl chloride, generating an acylium ion. This highly electrophilic acylium ion can then attack a monomer molecule, initiating the polymerization by creating a new carbocation at the end of the growing polymer chain.
Applicable Monomers
Cationic polymerization is suitable for monomers that can stabilize a positive charge. Monomers with electron-donating groups are therefore good candidates. Examples include:
-
Vinyl ethers (e.g., isobutyl vinyl ether, ethyl vinyl ether)
-
Styrene and its derivatives
-
N-vinylcarbazole
-
Isobutylene
Experimental Protocols
The following are generalized protocols for conducting cationic polymerization using a this compound/Lewis acid initiating system. Caution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents, as water and other protic impurities can terminate the polymerization.
Protocol 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is adapted from established procedures for cationic polymerization of vinyl ethers.[1]
Materials:
-
This compound
-
Tin(IV) chloride (SnCl₄) (co-initiator)
-
Isobutyl vinyl ether (IBVE) (monomer), freshly distilled and dried
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Methanol (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent and Monomer Addition: To the flask, add 50 mL of anhydrous dichloromethane, followed by 10 mL of freshly distilled isobutyl vinyl ether.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Initiator and Co-initiator Addition:
-
In a separate, dry vial under an inert atmosphere, prepare a stock solution of this compound in anhydrous dichloromethane (e.g., 0.1 M).
-
In another dry vial, prepare a stock solution of SnCl₄ in anhydrous dichloromethane (e.g., 0.1 M).
-
To the cooled monomer solution, add the desired amount of the this compound solution via syringe.
-
Slowly add the SnCl₄ solution dropwise to the reaction mixture to initiate the polymerization. The amount of co-initiator is typically equimolar to the initiator.
-
-
Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Termination: Terminate the polymerization by adding 5 mL of pre-chilled methanol.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(isobutyl vinyl ether) by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.
Data Presentation
As experimental data for this compound as an initiator is not available in the literature, the following table presents illustrative data for a similar cationic polymerization system to provide an expectation of typical results.
Table 1: Illustrative Data for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) Initiated by a Benzyl Halide/Silver Salt System. [2]
| Entry | Initiator System | Monomer | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Ph₂CHBr / AgClO₄ | IBVE | >95 | 10,500 | 1.25 |
| 2 | Ph₂CHBr / AgClO₄ / Me₂S | IBVE | >95 | 10,200 | 1.15 |
| 3 | BnBr / AgClO₄ | IBVE | 100 | 9,800 | 1.30 |
This table is for illustrative purposes and shows the level of control achievable in cationic polymerization with appropriate initiating systems. Actual results with this compound will vary and require experimental determination.
Visualizations
Signaling Pathway: Cationic Polymerization Mechanism
Caption: Mechanism of cationic polymerization initiated by this compound and a Lewis acid.
Experimental Workflow
Caption: General experimental workflow for cationic polymerization.
References
Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the acylation of primary and secondary amines with 3-ethylbenzoyl chloride. This reaction is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical industry for the preparation of a diverse range of bioactive molecules and drug candidates.
Introduction to Amide Bond Formation
The formation of an amide bond via the acylation of an amine with an acyl chloride is a robust and versatile reaction. The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. To drive the reaction to completion, a base is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A common set of conditions for this transformation is known as the Schotten-Baumann reaction, which often utilizes a biphasic solvent system with an aqueous base.
Reaction Conditions and Optimization
The successful acylation of amines with this compound is dependent on several key parameters, including the choice of base, solvent, reaction temperature, and time. The reactivity of the amine also plays a crucial role, with primary amines generally being more reactive than secondary amines due to reduced steric hindrance.
Data Presentation: Acylation of Various Amines with this compound
While specific quantitative data for a wide range of amines with this compound is not extensively documented in single sources, the following table provides representative examples based on analogous reactions with benzoyl chloride and general knowledge of acylation reactions. These examples serve as a practical guide for reaction planning.
| Amine Substrate | Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Primary Aromatic | Pyridine | Dichloromethane (B109758) (DCM) | 0 to RT | 2 - 4 | Est. >90 |
| Benzylamine (B48309) | Primary Aliphatic | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | Est. >95 |
| Diethylamine | Secondary Aliphatic | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 6 | Est. >90 |
| Morpholine (B109124) | Secondary Cyclic | Triethylamine (TEA) | Dichloromethane (DCM) | Ambient | 1 | ~95[1] |
| Piperidine | Secondary Cyclic | Sodium Hydroxide | Water/Organic | 35 - 40 | 1 | 70 - 75[2] |
| 2-Aminopyridine | Heterocyclic | Pyridine | Dichloromethane (DCM) | RT | 12 - 24 | Est. 60-80 |
Note: Estimated yields are based on typical outcomes for similar acylation reactions and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Below are detailed protocols for the acylation of a primary and a secondary amine with this compound. These protocols can be adapted for a wide range of amine substrates.
Protocol 1: Synthesis of N-Benzyl-3-ethylbenzamide (Acylation of a Primary Amine)
This protocol details the reaction of the primary amine, benzylamine, with this compound using triethylamine as the base in an organic solvent.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 - 1.2 equivalents) to the stirred solution.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted benzylamine), saturated NaHCO₃ solution (to remove any remaining HCl and 3-ethylbenzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-benzyl-3-ethylbenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-Ethyl-1-(morpholin-4-yl)benz-1-one (Acylation of a Secondary Amine)
This protocol describes the reaction of the secondary cyclic amine, morpholine, with this compound.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.[1]
-
Addition of Acyl Chloride: To the stirred solution at ambient temperature, carefully and slowly add this compound (1.0 equivalent). The addition should be controlled to prevent excessive boiling of the solvent.[1]
-
Reaction: Stir the resulting mixture for 1 hour at ambient temperature.[1]
-
Quenching and Work-up: Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash them several times with water.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[1]
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow for Amine Acylation
The following diagram illustrates the general workflow for the synthesis of N-substituted 3-ethylbenzamides.
Signaling Pathway: Mechanism of Amine Acylation
The diagram below outlines the nucleophilic acyl substitution mechanism for the reaction between an amine and this compound.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzoyl chloride is a valuable acylating agent and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity, stemming from the acyl chloride functional group, allows for the facile introduction of the 3-ethylbenzoyl moiety into a wide range of molecules. This document provides detailed protocols for the laboratory-scale synthesis of this compound from 3-ethylbenzoic acid using two common chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Application
The primary application of this protocol is the efficient conversion of 3-ethylbenzoic acid into its more reactive acyl chloride derivative. This compound can subsequently be used in a variety of chemical transformations, including:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with amines to form amides, a common linkage in biologically active molecules.
-
Friedel-Crafts Acylation: Introduction of the 3-ethylbenzoyl group onto aromatic rings.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material and the product, along with expected reaction outcomes based on analogous syntheses.
| Property | 3-Ethylbenzoic Acid | This compound | Thionyl Chloride | Oxalyl Chloride |
| Molecular Formula | C₉H₁₀O₂ | C₉H₉ClO | SOCl₂ | C₂Cl₂O₂ |
| Molecular Weight | 150.17 g/mol [1] | 168.62 g/mol [2] | 118.97 g/mol | 126.92 g/mol [3] |
| CAS Number | 619-20-5[1] | 71527-31-6[2] | 7719-09-7 | 79-37-8[3] |
| Appearance | White crystalline solid | Colorless to pale yellow fuming liquid | Colorless liquid | Colorless liquid[3] |
| Boiling Point | - | Estimated ~95-100 °C at 10 mmHg (by analogy)[4] | 79 °C | 63-64 °C[3] |
| Expected Yield | - | 85-95% (typical for this type of reaction)[5][6] | - | - |
| Expected Purity | - | >99% after vacuum distillation[6] | - | - |
| Expected IR Spectrum | C=O stretch ~1680-1700 cm⁻¹ | Strong C=O stretch ~1770 cm⁻¹[5] | - | - |
| Expected ¹H NMR | Aromatic H, Ethyl H (triplet and quartet) | Aromatic H, Ethyl H (triplet and quartet)[5] | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[7]
-
Thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water to release toxic gases (HCl, SO₂).[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction evolves HCl and SO₂ (with thionyl chloride) or CO and CO₂ (with oxalyl chloride), which are toxic and corrosive. Ensure the reaction apparatus is equipped with a gas trap or is vented properly in the fume hood.
-
All glassware must be thoroughly dried before use to prevent the hydrolysis of the chlorinating agents and the product.
Protocol 1: Synthesis using Thionyl Chloride
This is a common and effective method for converting carboxylic acids to acyl chlorides.[8][9]
Materials:
-
3-Ethylbenzoic acid
-
Thionyl chloride (SOCl₂) (2-3 equivalents)
-
Anhydrous toluene or dichloromethane (B109758) (optional, can be run neat)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylbenzoic acid.
-
Add an excess of thionyl chloride (2-3 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.[5] The reaction can be run neat or with an inert solvent like toluene.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The solution should become clear.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature.
-
Arrange the apparatus for distillation and carefully distill off the excess thionyl chloride at atmospheric pressure.
-
Purification: The crude this compound is then purified by fractional vacuum distillation. Collect the fraction at the appropriate boiling point and pressure (e.g., estimated 95-100 °C at 10 mmHg).
Protocol 2: Synthesis using Oxalyl Chloride
Oxalyl chloride is another effective reagent, often preferred for smaller-scale reactions due to its milder conditions and gaseous byproducts (CO, CO₂, HCl).[3]
Materials:
-
3-Ethylbenzoic acid
-
Oxalyl chloride ((COCl)₂) (1.5-2 equivalents)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Dry round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Gas outlet connected to a bubbler or trap
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-ethylbenzoic acid and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Reaction: Add oxalyl chloride (1.5-2 equivalents) dropwise to the cooled suspension via a dropping funnel. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-2 hours at room temperature. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude this compound by fractional vacuum distillation as described in Protocol 1.
References
- 1. 3-Ethylbenzoic acid [webbook.nist.gov]
- 2. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,4-Diethylbenzoyl chloride (102121-58-4) for sale [vulcanchem.com]
- 6. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Application Notes and Protocols for the Industrial Production of 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzoyl chloride is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity, stemming from the acyl chloride functional group, allows for the facile introduction of the 3-ethylbenzoyl moiety into various molecular scaffolds. This document provides detailed application notes and protocols for the industrial-scale production of this compound, focusing on the most common and efficient synthesis route: the chlorination of 3-ethylbenzoic acid.
Applications in Drug Development
Benzoyl chloride derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] While specific examples for this compound are proprietary, analogous compounds are crucial in creating a variety of therapeutics. The ethyl group can enhance lipophilicity, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is anticipated that this compound finds application in the synthesis of:
-
Anticancer agents: Many kinase inhibitors and other targeted therapies incorporate substituted benzoyl groups.
-
Anti-inflammatory drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other inflammation modulators often feature aromatic acyl structures.[2]
-
Antiviral and antibacterial agents: The benzoyl moiety is present in various antimicrobial compounds.
Industrial Production Process
The industrial synthesis of this compound is predominantly achieved through the reaction of 3-ethylbenzoic acid with a chlorinating agent. The most common and economically viable method on an industrial scale utilizes thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4] An alternative, albeit generally more expensive for large-scale production, is the use of oxalyl chloride.[5]
Chemical Reaction
Process Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: 3-Ethylbenzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in several key organic reactions:
-
Amide Formation (Acylation of Amines): It readily reacts with primary and secondary amines to form N-substituted 3-ethylbenzamides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.
-
Friedel-Crafts Acylation: It is used to introduce the 3-ethylbenzoyl group onto an aromatic ring in the presence of a Lewis acid catalyst, forming aryl ketones.
-
Esterification (Acylation of Alcohols): It reacts with alcohols and phenols to produce the corresponding 3-ethylbenzoate esters.
-
Hydrolysis: It reacts with water to form 3-ethylbenzoic acid. While this can be a desired transformation, it is often an undesirable side reaction.
Q2: What is the most common side product in reactions involving this compound?
A2: The most prevalent side product is 3-ethylbenzoic acid , which forms due to the hydrolysis of this compound in the presence of water or moisture. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[1]
Q3: How can I minimize the formation of 3-ethylbenzoic acid?
A3: To minimize hydrolysis, ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2]
Q4: What analytical techniques are recommended for monitoring reaction progress and identifying impurities?
A4: A combination of techniques is ideal for a thorough analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the product and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown byproducts.
Troubleshooting Guides
Amide Formation (e.g., Synthesis of N-Aryl/Alkyl-3-ethylbenzamide)
Issue 1: Low Yield of the Desired Amide
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.[1] |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction by TLC to confirm completion.[2] |
| Protonation of the Amine | Use a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to scavenge the HCl byproduct.[4] |
| Loss of Product During Workup | Optimize the extraction and purification steps. If the product is a solid, ensure complete precipitation before filtration. |
Issue 2: Presence of a Significant Amount of 3-Ethylbenzoic Acid Impurity
| Potential Cause | Troubleshooting Steps |
| Moisture in Reaction | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Inefficient Base | Ensure at least a stoichiometric amount of a suitable base is used to neutralize the HCl generated. |
| Purification Strategy | During workup, wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic 3-ethylbenzoic acid.[1] |
Issue 3: Formation of a Diacylated Byproduct (N-3-ethylbenzoyl-N-alkyl/aryl-3-ethylbenzamide)
| Potential Cause | Troubleshooting Steps |
| Excess this compound | Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of this compound. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Rapid Addition of Acylating Agent | Add the this compound solution dropwise to the amine solution to maintain a low concentration of the acylating agent.[2] |
Friedel-Crafts Acylation
Issue 1: Low Yield of the Acylated Product
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | Ensure the aromatic substrate is not strongly deactivated by electron-withdrawing groups. |
| Insufficient Catalyst | Use a sufficient amount of a suitable Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[5] |
| Moisture Contamination | Lewis acids like AlCl₃ are highly sensitive to moisture. Use anhydrous conditions. |
| Incomplete Reaction | Increase reaction time or temperature. Monitor by TLC. |
Issue 2: Formation of Polysubstituted Products
| Potential Cause | Troubleshooting Steps |
| Highly Activating Substrate | The product of the first acylation is a ketone, which is deactivating, making polyacylation less likely than in Friedel-Crafts alkylation. However, if the initial substrate is highly activated, consider using milder reaction conditions. |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the aromatic compound to this compound. |
Issue 3: Isomer Formation
| Potential Cause | Troubleshooting Steps |
| Directing Effects of Substituents | The position of acylation on a substituted aromatic ring is directed by the existing substituent (ortho, para, or meta). The ethyl group on the benzoyl chloride itself does not direct the substitution on the other aromatic ring. |
| Reaction Temperature | In some cases, the ratio of isomers can be influenced by the reaction temperature. |
Experimental Protocols & Data
Amide Synthesis: Synthesis of N-Benzyl-3-ethylbenzamide
This protocol is a general guideline and may require optimization.
Reaction: this compound + Benzylamine (B48309) → N-Benzyl-3-ethylbenzamide + HCl
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yields (based on similar reactions):
| Amine | Base | Solvent | Temperature | Yield (%) |
| Benzylamine | Triethylamine | DCM | 0 °C to RT | 80-95 |
| Aniline | Pyridine | Toluene | 0 °C to RT | 75-90 |
Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and scale.
Friedel-Crafts Acylation: Acylation of Toluene
This protocol is a general guideline and may require optimization.
Reaction: this compound + Toluene --(AlCl₃)--> (3-Ethylphenyl)(p-tolyl)methanone + HCl
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Product Distribution:
| Aromatic Substrate | Major Product | Minor Product(s) |
| Toluene | para-acylated | ortho-acylated |
Note: The para product is generally favored due to steric hindrance at the ortho position.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 3-Ethylbenzoyl Chloride by Vacuum Distillation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-ethylbenzoyl chloride via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the reaction of 3-ethylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction. Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be employed.
Q2: What are the primary impurities in crude this compound?
A2: Common impurities depend on the synthetic route. If synthesized from 3-ethylbenzoic acid, impurities may include unreacted 3-ethylbenzoic acid, excess thionyl chloride, and acidic byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂). If the starting material is 3-ethylbenzaldehyde, potential impurities include the unreacted aldehyde and 1-(dichloromethyl)-3-ethylbenzene, the latter being particularly challenging to separate due to a similar boiling point.
Q3: Why is vacuum distillation the recommended purification method?
A3: Vacuum distillation is employed to lower the boiling point of this compound.[1] This is crucial because, like many acyl chlorides, it is susceptible to thermal decomposition and polymerization at elevated temperatures.[1] Distillation under reduced pressure minimizes these side reactions, leading to a purer product and higher yield.
Q4: What is the expected boiling point of this compound under vacuum?
| Pressure | Estimated Boiling Point (°C) |
| Atmospheric | ~235-236 |
| 22 mmHg | ~155-156 |
| 1 mmHg | ~120-121 |
| Data based on 4-ethylbenzoyl chloride and should be used as a guideline.[2] |
Q5: What is a typical yield and purity for the purification of substituted benzoyl chlorides by vacuum distillation?
A5: For well-executed distillations of analogous substituted benzoyl chlorides, yields can be quite high. For instance, purification of 2,6-difluorobenzoyl chloride by vacuum distillation has been reported with a yield of 96.7% and a purity exceeding 99.5%.[3] Similarly, benzoyl chloride can be obtained with a 90% yield and 99.5% purity.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Product is dark or discolored after distillation | 1. Thermal decomposition due to excessive heating. 2. Presence of acidic impurities catalyzing polymerization. 3. Impurities in the starting material. | 1. Ensure a stable and sufficiently low vacuum to keep the distillation temperature as low as possible. 2. Before distillation, wash the crude product with a 5% sodium bicarbonate solution to neutralize any residual acid. Ensure the product is thoroughly dried before heating.[1] 3. If possible, purify the starting 3-ethylbenzoic acid by recrystallization before conversion to the acid chloride. |
| Low or no product yield | 1. Inefficient distillation setup (e.g., vacuum leaks). 2. Product decomposition in the distillation flask. 3. Premature collection of forerun. | 1. Check all joints and seals in the distillation apparatus for leaks. Use high-vacuum grease appropriately. 2. This is often indicated by the formation of a dark, tarry residue. Follow the recommendations for preventing discoloration. 3. Monitor the head temperature closely. Collect a small forerun of any low-boiling impurities (like residual thionyl chloride) before collecting the main product fraction at its expected boiling point. |
| Vigorous bumping or unstable boiling | 1. Lack of boiling chips or inadequate stirring. 2. Rapid heating. 3. Water contamination in the crude product. | 1. Add fresh boiling chips or use a magnetic stirrer in the distillation flask. 2. Heat the distillation flask gradually and evenly. 3. Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) before distillation. |
| Product solidifies in the condenser | 1. Unlikely for this compound under normal lab conditions, but could occur if the cooling water is excessively cold and the vacuum is very high. | 1. Use room temperature water for the condenser, or in some cases, no cooling water may be necessary if the boiling point is high enough to allow for air cooling. |
| HCl gas evolution during distillation | 1. Thermal decomposition of the acyl chloride. 2. Hydrolysis due to residual moisture. | 1. Lower the distillation temperature by improving the vacuum. 2. Ensure the crude product and the distillation apparatus are scrupulously dry. |
Experimental Protocols
Protocol 1: Pre-distillation Wash of Crude this compound
This protocol is designed to remove acidic impurities from the crude product, which is a critical step to prevent decomposition during distillation.
-
Transfer the crude this compound to a separatory funnel.
-
Slowly add an equal volume of a cold 5% aqueous sodium bicarbonate solution.
-
Gently swirl the funnel and vent frequently to release the carbon dioxide gas that evolves.
-
Once gas evolution subsides, stopper the funnel and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of water, followed by a wash with an equal volume of brine.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Swirl the flask and let it stand for at least 30 minutes to ensure all moisture is absorbed.
-
Filter the dried liquid into a round-bottom flask suitable for distillation.
Protocol 2: Vacuum Distillation
-
Assemble a vacuum distillation apparatus. Ensure all glassware is oven-dried and assembled while still warm to prevent atmospheric moisture contamination.
-
Transfer the dried, crude this compound into the distillation flask. Add a new magnetic stir bar or fresh boiling chips.
-
Slowly and carefully apply the vacuum.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collect any low-boiling forerun (e.g., residual solvent or thionyl chloride) in a separate receiving flask.
-
As the temperature at the distillation head stabilizes at the expected boiling point for your applied pressure, change to a new, clean receiving flask to collect the purified this compound.
-
Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise significantly.
-
Stop heating and allow the apparatus to cool completely before slowly reintroducing air to the system.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Ethylbenzoyl chloride 97 16331-45-6 [sigmaaldrich.com]
- 3. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 4. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing 3-Ethylbenzoyl Chloride Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 3-Ethylbenzoyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to help improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 3-ethylbenzoic acid with a chlorinating agent. The two most common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][3] Both reagents are effective, with the choice often depending on the scale of the reaction, desired purity, and cost considerations.
Q2: What are the advantages of using thionyl chloride versus oxalyl chloride?
A2: Thionyl chloride is generally less expensive and is often used for larger-scale syntheses.[4] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture.[3] Oxalyl chloride is a milder and more selective reagent, often resulting in cleaner reactions with fewer side products, especially for sensitive substrates.[4][5] Its byproducts (CO, CO₂, and HCl) are also gaseous, simplifying purification.[4] However, oxalyl chloride is more expensive than thionyl chloride.[4]
Q3: Why is a catalyst like N,N-dimethylformamide (DMF) sometimes used?
A3: A catalytic amount of DMF is often added to accelerate the conversion of carboxylic acids to acyl chlorides by both thionyl chloride and oxalyl chloride.[1][2][4] The DMF reacts with the chlorinating agent to form an active Vilsmeier reagent (an imidoyl chloride derivative), which is the active species that chlorinates the carboxylic acid.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).[1][6] For a more analytical approach, you can take a small aliquot of the reaction mixture, carefully quench it with an alcohol like methanol (B129727) to form the corresponding methyl ester, and analyze the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting 3-ethylbenzoic acid.[7] Direct monitoring by IR spectroscopy can also be effective by observing the disappearance of the broad O-H stretch of the carboxylic acid.[7]
Q5: What is the best method for purifying the final product?
A5: The most common and effective method for purifying this compound is fractional vacuum distillation.[1][7] This separates the desired product from any non-volatile impurities and residual starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation: Starting material or product may be degrading under the reaction conditions. 3. Poor reagent quality: The chlorinating agent (thionyl chloride or oxalyl chloride) may have decomposed. 4. Presence of moisture: Water will react with the chlorinating agent and the product. | 1. Increase the reaction time or temperature. Consider adding a catalytic amount of DMF to accelerate the reaction.[1] 2. Avoid excessive heating. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Use freshly distilled thionyl chloride for best results.[1] 4. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere.[1] |
| Product is Dark or Discolored | 1. Side reactions: Polymerization or other side reactions may be occurring at high temperatures. 2. Impure starting material: Impurities in the 3-ethylbenzoic acid may be carried through or react to form colored byproducts. | 1. Lower the reaction temperature and extend the reaction time. Purify the final product by vacuum distillation.[1] 2. Recrystallize the starting 3-ethylbenzoic acid before use.[1] |
| Difficulty in Isolating the Product | 1. Emulsion during workup: If an aqueous wash is used, an emulsion can form, making separation difficult. 2. Product loss during distillation: The product may be lost if the distillation apparatus is not properly set up or if the vacuum is unstable. | 1. If using a basic wash to remove unreacted acid, add brine to help break the emulsion. Alternatively, use a different solvent for extraction.[1] 2. Use a well-insulated distillation apparatus and ensure a stable vacuum. Collect the fraction at the correct boiling point and pressure.[1] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient chlorinating agent: Not enough of the chlorinating agent was used to fully convert the starting material. 2. Catalyst deactivation: The DMF catalyst may have been quenched. | 1. Use a larger excess of the chlorinating agent (e.g., 2-5 equivalents).[1] 2. Add a fresh portion of the catalyst.[1] |
| Side Product Formation | 1. Anhydride formation: This can occur due to the presence of moisture, which hydrolyzes some of the product back to the carboxylic acid, which then reacts with another molecule of the acid chloride. | 1. Maintain strict anhydrous conditions throughout the experiment.[1] |
Data Presentation: Optimization of Reaction Conditions
The following table, adapted from a similar synthesis, illustrates how varying reaction parameters can influence the final product yield.[1] This data can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Chlorinating Agent | Equivalents | Catalyst (DMF) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SOCl₂ | 1.5 | None | Toluene (B28343) | 80 | 12 | 75 |
| 2 | SOCl₂ | 2.0 | None | Toluene | 110 | 6 | 85 |
| 3 | SOCl₂ | 2.0 | Catalytic | Toluene | 110 | 2 | 92 |
| 4 | (COCl)₂ | 1.5 | Catalytic | Dichloromethane (B109758) | 25 | 4 | 95 |
| 5 | (COCl)₂ | 1.2 | Catalytic | Dichloromethane | 0-25 | 6 | 93 |
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood as they produce toxic and corrosive gases. All glassware must be thoroughly dried before use.
Method A: Synthesis using Thionyl Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-ethylbenzoic acid.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (2-3 equivalents). A solvent such as toluene can be used, or the reaction can be run neat in thionyl chloride.[6]
-
Catalyst (Optional): Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[1]
-
Reaction: Slowly heat the reaction mixture to reflux (approximately 80°C for neat thionyl chloride, or the boiling point of the solvent).[6] Maintain at reflux until gas evolution ceases (typically 2-4 hours).[1] The solution should become clear.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.[1][6]
-
Purification: Purify the crude this compound by fractional vacuum distillation to obtain the final product.[1]
Method B: Synthesis using Oxalyl Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, suspend 3-ethylbenzoic acid in an anhydrous solvent such as dichloromethane (DCM).[2]
-
Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.[2]
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise.[2][8] Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes homogeneous.[8]
-
Workup: The reaction mixture can often be used directly in subsequent steps after the solvent and excess reagents are removed under reduced pressure.[5]
-
Purification: If isolation is required, carefully remove the solvent and any volatile byproducts in vacuo. The crude product can then be purified by fractional vacuum distillation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxalyl Chloride [commonorganicchemistry.com]
Hydrolysis of 3-Ethylbenzoyl chloride and prevention methods
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and using 3-Ethylbenzoyl chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an acyl chloride derivative of benzoic acid. It is a reactive chemical intermediate used in organic synthesis to introduce the 3-ethylbenzoyl group into molecules. Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, where it is used to form esters and amides.
Q2: What is the primary cause of this compound degradation?
The primary cause of degradation is hydrolysis, which occurs when the compound reacts with water.[1][2] This reaction is often rapid and results in the formation of 3-ethylbenzoic acid and hydrochloric acid (HCl).[1][2] Due to its sensitivity to moisture, this compound should be handled under anhydrous conditions.[3]
Q3: How does the ethyl group in this compound affect its reactivity compared to benzoyl chloride?
The ethyl group at the meta position is a weak electron-donating group. Electron-donating substituents can influence the rate of hydrolysis of benzoyl chlorides. For some substituted benzoyl chlorides, electron-donating groups have been shown to accelerate hydrolysis through a dissociative (SN1-like) mechanism. However, the overall effect can be complex and may also be influenced by the reaction conditions.
Q4: How should I store this compound?
To prevent hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from water and other nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, freshly opened or dried over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactive Catalyst (for Friedel-Crafts acylation) | Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Handle the catalyst under an inert atmosphere to prevent deactivation by moisture.[3] |
| Insufficiently Reactive Nucleophile (Amine or Alcohol) | For weakly nucleophilic amines or sterically hindered alcohols, consider using a stronger base to deprotonate the nucleophile, increasing its reactivity.[2] Alternatively, a higher reaction temperature may be required. |
| Poor Solubility of Reactants | Choose a solvent that dissolves all reactants. Common anhydrous solvents for acylation reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene. |
| Side Reactions | See the "Common Side Reactions" section below for specific guidance. |
Issue 2: Formation of Multiple Products
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Isomer Formation in Friedel-Crafts Acylation | The ethyl group is an ortho-, para-director. In Friedel-Crafts acylation, a mixture of ortho and para isomers is expected, with the para isomer often being the major product due to reduced steric hindrance.[4] To improve regioselectivity, reaction conditions such as temperature and solvent can be optimized. Lower temperatures often favor the kinetic product. |
| Diacylation or Polyacylation | Use a stoichiometric amount of this compound relative to the nucleophile. Add the acyl chloride slowly and at a low temperature to control the reaction. |
| Formation of 3-Ethylbenzoic Anhydride | This can occur if there is partial hydrolysis of the this compound to 3-ethylbenzoic acid, which can then react with another molecule of the acyl chloride. Ensure strictly anhydrous conditions. |
Hydrolysis of this compound
The hydrolysis of this compound is a critical side reaction to control. The reaction proceeds as follows:
Prevention Methods:
-
Anhydrous Conditions: The most crucial preventative measure is the strict exclusion of water from the reaction system. This includes using dry glassware, anhydrous solvents, and performing the reaction under an inert atmosphere.[3]
-
Schotten-Baumann Conditions: For reactions with nucleophiles that are soluble in water (like some amines), a two-phase system can be employed. This compound is dissolved in a water-immiscible organic solvent (e.g., dichloromethane), and the nucleophile is dissolved in an aqueous phase containing a base (e.g., NaOH).[5] The base neutralizes the HCl byproduct, preventing it from protonating the nucleophile.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can reduce the rate of hydrolysis relative to the desired acylation reaction.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine
This protocol describes a general method for the synthesis of an N-aryl-3-ethylbenzamide.
Materials:
-
This compound
-
Aromatic amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions with 3-Ethylbenzoyl Chloride
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of exothermic reactions involving 3-Ethylbenzoyl chloride. The information herein is intended to supplement, not replace, established institutional safety protocols and expert chemical judgment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is an acyl chloride, a class of organic compounds known for their high reactivity. Like its analogue benzoyl chloride, it is a colorless to pale-colored liquid with a pungent odor.[1][2][3] The primary hazards are associated with its reactivity and corrosivity. It reacts exothermically, and sometimes violently, with water, alcohols, and amines.[2][4][5] Upon contact with water or steam, it can produce significant heat and corrosive fumes, including hydrogen chloride (HCl) gas.[3][4] It is corrosive to skin, eyes, and mucous membranes and can cause severe burns.[3][6][7]
Q2: Why are reactions with this compound exothermic?
A2: Reactions involving acyl chlorides, such as this compound, are typically highly exothermic because they involve the formation of very stable bonds. For instance, in an acylation reaction with an amine, a stable amide C-N bond is formed, and in hydrolysis, a stable C-O bond of a carboxylic acid is created.[8][9] These reactions release a significant amount of energy as heat. The reaction with water to form 3-ethylbenzoic acid and hydrochloric acid is a common example of a highly exothermic process.[4]
Q3: What are the critical factors to control during a reaction with this compound to prevent a runaway reaction?
A3: The critical factors for preventing a thermal runaway are:
-
Rate of Addition: The acyl chloride should be added slowly and controllably to the nucleophile solution to allow the reaction heat to be dissipated as it is generated.[10][11]
-
Temperature Control: The reaction must be maintained at a low temperature (e.g., 0-5 °C) using an efficient cooling bath (ice-water, dry ice/acetone). Continuous temperature monitoring with a calibrated probe is essential.[10][12]
-
Mixing/Agitation: Efficient stirring is crucial to prevent the formation of localized hot spots and ensure even temperature distribution throughout the reaction mixture.[10]
-
Concentration: Using an appropriate solvent helps to increase the heat capacity of the mixture, which moderates temperature changes.[10] Running reactions at high concentrations is generally more hazardous.
Q4: What should I do if I spill this compound?
A4: In case of a spill, you should first ensure the area is well-ventilated and evacuate non-essential personnel.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Absorb the spill with a non-combustible material like dry sand or earth and transfer it to a suitable, closed container for disposal.[1][13] Do not use water, as this will create an exothermic reaction and generate corrosive HCl gas.[3] The spill area should then be neutralized cautiously.
Troubleshooting Guide: Managing Unexpected Exotherms
If you observe a sudden, uncontrolled rise in temperature, follow these emergency procedures.
| Symptom | Possible Cause(s) | Immediate Action |
| Rapid, unexpected temperature increase beyond the set point. | 1. Reagent addition rate is too high. 2. Loss of cooling or inadequate cooling capacity. 3. Incorrectly high concentration of reagents. 4. Accumulation of unreacted reagents followed by a sudden reaction.[11] | 1. Immediately stop all reagent addition. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest possible temperature.[10] 3. Alert personnel: Inform a supervisor and nearby colleagues. 4. Prepare for quenching: If the temperature continues to rise, proceed to the "Emergency Quenching Protocol".[10] |
| No initial temperature increase, followed by a sudden, sharp exotherm. | Accumulation of unreacted this compound due to a delayed reaction initiation, possibly because of low initial temperature or impurities inhibiting the reaction.[11] | 1. Immediately stop all reagent addition. 2. Be prepared for a significant and rapid temperature spike. 3. Follow all steps for a rapid temperature increase. Ensure the cooling system is robust enough to handle the accumulated energy release. |
| Localized boiling or fuming from the reaction mixture. | Hot spot formation due to poor or failed agitation/mixing.[10] | 1. Stop all reagent addition. 2. If it is safe to do so, increase the agitation rate to improve heat distribution. 3. Maximize cooling to the reactor. |
| Sudden increase in reactor pressure. | Gas evolution (e.g., HCl from reaction with moisture) or boiling of the solvent due to an uncontrolled exotherm.[10] | 1. Follow all steps for a rapid temperature increase. 2. Do not work in a sealed vessel. Ensure the reaction is properly vented through a scrubber or fume hood.[14] 3. If pressure continues to build, evacuate the area immediately. |
Quantitative Data
| Property | Value (for Benzoyl Chloride) | Unit | Source(s) |
| Molecular Formula | C₇H₅ClO | - | [2][15][16] |
| Molecular Weight | 140.57 | g·mol⁻¹ | [2][15][16] |
| Boiling Point | 197.2 | °C | [2] |
| Melting Point | -1 | °C | [2] |
| Density | 1.21 | g·mL⁻¹ | [2] |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3332.60 | kJ·mol⁻¹ | [16] |
| Enthalpy of Formation of Liquid (ΔfH°liquid) | -164.40 | kJ·mol⁻¹ | [16] |
| Enthalpy of Vaporization (ΔvapH°) | 55.4 | kJ·mol⁻¹ | [16] |
Experimental Protocols
Protocol 1: Controlled Acylation of a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine to form an N-substituted amide, emphasizing safety and temperature control.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) to scavenge HCl[17]
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer or thermocouple
-
Cooling bath (ice-water or dry ice/acetone)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware under an inert atmosphere. The reaction flask should be equipped with a stirrer, a temperature probe, and an addition funnel. Place the flask in the cooling bath.
-
Reagent Preparation: Dissolve the primary amine and the tertiary amine base in the anhydrous solvent in the reaction flask. Stir the solution and cool to 0-5 °C.
-
Slow Addition: Dissolve the this compound in a small amount of the anhydrous solvent and load it into the addition funnel.
-
Controlled Reaction: Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes.[12] Crucially, monitor the internal temperature continuously and ensure it does not rise above the set limit (e.g., 10 °C). Adjust the addition rate to maintain this temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at the low temperature for an additional 1-2 hours, or until reaction monitoring (e.g., TLC) shows consumption of the starting material.
-
Workup (Quenching): Once the reaction is complete, the mixture must be quenched. Slowly and carefully pour the reaction mixture into a separate beaker containing ice and water to hydrolyze any remaining acyl chloride and precipitate the product.[17] Perform this step in a fume hood.
-
Extraction & Purification: Proceed with standard liquid-liquid extraction to isolate the amide product, followed by washing with dilute acid (to remove amines) and brine. Dry the organic layer and remove the solvent under reduced pressure.[12]
Protocol 2: Emergency Quenching for a Runaway Reaction
This protocol is for emergency use only when an exothermic reaction cannot be controlled by stopping reagent addition and maximizing cooling.
Prerequisites:
-
A suitable quenching agent must be identified before starting the reaction and kept readily available.
-
The quenching agent must react quickly with the acyl chloride but not produce an even more hazardous situation. A common choice is a high-boiling point alcohol like isopropanol, followed by water.[14][18]
-
This procedure must only be performed by trained personnel with a full understanding of the potential consequences.
Procedure:
-
Stop Addition & Maximize Cooling: This is the first and most critical step.[10]
-
Add Inhibitor/Solvent (If applicable): If a reaction inhibitor is known, add it. Alternatively, adding a large volume of a cold, inert, high-boiling point solvent can help absorb heat and dilute the reactants.
-
Emergency Quench: If the temperature continues to rise uncontrollably, slowly add the pre-determined quenching agent (e.g., isopropanol) to the reactor while maintaining maximum cooling and vigorous stirring.[14]
-
Be Aware of Secondary Exotherms: The quenching reaction itself can be exothermic.[10] The addition must be slow and controlled.
-
Final Quench: After the initial vigorous reaction subsides and the temperature is under control, a more final quenching agent like water can be cautiously added to neutralize any remaining reactive species.[18][19]
-
Evacuate: If at any point the situation is deemed uncontrollable, evacuate the laboratory immediately.
Visualizations
Caption: Workflow for a controlled acylation reaction.
Caption: Decision tree for managing an unexpected exotherm.
Caption: Logical pathway leading to a thermal runaway event.
References
- 1. ETHYLBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. nj.gov [nj.gov]
- 14. sarponggroup.com [sarponggroup.com]
- 15. Benzoyl chloride [webbook.nist.gov]
- 16. Benzoyl chloride (CAS 98-88-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. researchgate.net [researchgate.net]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
Incomplete conversion in reactions with 3-Ethylbenzoyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 3-Ethylbenzoyl chloride in acylation reactions. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with incomplete conversion during their experiments.
Troubleshooting Guides
Issue: Incomplete Conversion in Acylation Reactions
Question: My acylation reaction (e.g., esterification, amidation, or Friedel-Crafts) with this compound is resulting in low yield or incomplete conversion of my starting material. What are the potential causes and how can I troubleshoot this?
Answer: Incomplete conversion in reactions with this compound can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step guide to diagnosing the cause of incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a typical acyl chloride used as a reagent in various nucleophilic acyl substitution reactions. The most common applications include:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with primary or secondary amines to form amides.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds (arenes) in the presence of a Lewis acid catalyst to form aryl ketones.
Q2: Why is moisture a critical concern when working with this compound?
A2: this compound, like other benzoyl chlorides, is highly susceptible to hydrolysis. It readily reacts with water, including atmospheric moisture, to form the corresponding carboxylic acid (3-ethylbenzoic acid) and hydrochloric acid.[1] This hydrolysis consumes the reactive acyl chloride, leading to lower yields of the desired product. Therefore, it is crucial to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does the ethyl group on the benzene (B151609) ring affect the reactivity of this compound compared to benzoyl chloride?
A3: The ethyl group is a weak electron-donating group. This has two main effects:
-
Electronic Effect: The ethyl group slightly increases the electron density on the benzene ring, which can make the carbonyl carbon slightly less electrophilic compared to unsubstituted benzoyl chloride. This can result in a slightly slower reaction rate in nucleophilic acyl substitution reactions.
-
Steric Effect: The ethyl group at the meta-position has a minimal steric effect on the reactivity of the acyl chloride group.
In Friedel-Crafts acylation reactions with other aromatic substrates, the ethyl group on the benzoyl chloride does not influence the regioselectivity of the reaction on the other aromatic ring.
Q4: My reaction mixture has turned dark. What could be the cause?
A4: Darkening of the reaction mixture can indicate side reactions or decomposition. Potential causes include:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or products, or promote polymerization, especially in Friedel-Crafts reactions.
-
Impurities: Impurities in the starting materials or solvents can lead to colored byproducts.
-
Air-Sensitivity: Some reagents or intermediates may be sensitive to air, leading to oxidation and color formation.
Consider lowering the reaction temperature, ensuring the purity of all reagents, and maintaining a strict inert atmosphere.
Data Presentation
The following tables provide illustrative data for typical reactions with this compound. These values should be considered as starting points for optimization.
Table 1: Illustrative Conditions for Esterification of Alcohols with this compound
| Entry | Alcohol | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | Ethanol (B145695) | Pyridine (B92270) (1.2) | Dichloromethane (B109758) | 25 | 4 | 90-95 |
| 2 | Isopropanol | Triethylamine (1.5) | THF | 25 | 6 | 85-90 |
| 3 | Phenol | Pyridine (1.2) | Toluene (B28343) | 50 | 8 | 80-85 |
| 4 | Benzyl Alcohol | Triethylamine (1.5) | Dichloromethane | 25 | 4 | 92-97 |
Table 2: Illustrative Conditions for Amidation of Amines with this compound
| Entry | Amine | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | Aniline (B41778) | Pyridine (1.2) | Dichloromethane | 0 to 25 | 3 | 90-95 |
| 2 | Benzylamine | Triethylamine (1.5) | THF | 25 | 3 | 95-99 |
| 3 | Diethylamine | Triethylamine (1.5) | Dichloromethane | 0 to 25 | 4 | 88-93 |
| 4 | Morpholine | Pyridine (1.2) | Toluene | 25 | 4 | 90-95 |
Table 3: Illustrative Conditions for Friedel-Crafts Acylation with this compound
| Entry | Arene | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzene | AlCl₃ (1.2) | Benzene (excess) | 60 | 4 | 85-90 |
| 2 | Toluene | AlCl₃ (1.2) | Dichloromethane | 0 to 25 | 5 | 80-85 (para-isomer) |
| 3 | Anisole | SnCl₄ (1.1) | Dichloromethane | 0 | 6 | 75-80 (para-isomer) |
| 4 | Naphthalene | AlCl₃ (1.2) | Nitrobenzene | 25 | 8 | 70-75 |
Experimental Protocols
General Nucleophilic Acyl Substitution Pathway
The fundamental reaction pathway for the acylation of a nucleophile with this compound is a nucleophilic acyl substitution. This proceeds via a tetrahedral intermediate.
Protocol 1: Esterification of Ethanol with this compound
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve ethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Amidation of Aniline with this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the stirred solution to 0 °C. Add this compound (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting aniline is consumed.
-
Work-up: Pour the reaction mixture into cold water with stirring. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold dilute HCl and then with water. Recrystallize the crude amide from a suitable solvent like ethanol to obtain the pure product.
Protocol 3: Friedel-Crafts Acylation of Toluene with this compound
-
Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane.
-
Reaction: Cool the suspension to 0 °C. Add this compound (1.0 eq.) dropwise, followed by the dropwise addition of toluene (1.1 eq.).
-
Monitoring: After addition, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting ketone by vacuum distillation or column chromatography.
Conceptual Diagram: Acylation in a Signaling Pathway
Acylation is a key post-translational modification in cellular signaling. While no specific pathway for this compound is documented, the following diagram illustrates a hypothetical kinase signaling cascade where a substrate protein is acylated, altering its function.
References
Technical Support Center: Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation, with a specific focus on the use of 3-Ethylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable catalysts for the Friedel-Crafts acylation of an aromatic substrate with this compound?
A1: The choice of catalyst is critical for a successful Friedel-Crafts acylation. For a reactive acyl chloride like this compound, several options are available, ranging from traditional Lewis acids to more modern solid acid catalysts.
-
Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and potent catalyst for this reaction.[1] Ferric chloride (FeCl₃) is another effective and often more economical choice.[2] Other Lewis acids like zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) can also be used, though they are generally milder.[3]
-
Solid Acid Catalysts: For processes where catalyst recovery and reuse are important, solid acid catalysts such as zeolites (e.g., H-beta, H-ZSM-5) and supported catalysts (e.g., silica-supported ZnCl₂) offer a greener alternative.[4][5]
The optimal choice depends on the reactivity of the aromatic substrate, desired reaction conditions, and process scale-up considerations.
Q2: How does the ethyl group on the benzoyl chloride affect the reaction?
A2: The ethyl group at the meta position of the benzoyl chloride is an electron-donating group. However, its position relative to the carbonyl group means it has a minimal electronic effect on the reactivity of the acylium ion intermediate. Therefore, this compound is expected to have reactivity comparable to benzoyl chloride itself. The primary considerations for successful acylation will depend more on the nature of the aromatic substrate being acylated.
Q3: What regioselectivity can I expect when acylating a substituted aromatic ring?
A3: The regioselectivity is primarily determined by the directing effects of the substituents on the aromatic ring being acylated.
-
Activating Groups (e.g., alkyl, alkoxy) are ortho-, para-directing. Steric hindrance from the acylating agent may favor the para product.
-
Deactivating Groups (e.g., nitro, cyano, carbonyl) are meta-directing. Friedel-Crafts acylation is often unsuccessful with strongly deactivated rings.[6]
Q4: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group?
A4: No, aromatic compounds with amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation using Lewis acid catalysts. These functional groups contain lone pairs of electrons that will coordinate with the Lewis acid, deactivating it and preventing the reaction from proceeding.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation is resulting in a low yield or is not working at all. What are the common causes?
A: Low or no yield in Friedel-Crafts reactions can often be traced back to several key factors related to reagents, catalyst, and reaction conditions.
| Potential Cause | Troubleshooting Steps & Optimization |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. Clumpy or discolored catalyst is a sign of deactivation.[6] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[1] |
| Deactivated Aromatic Ring | The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can prevent the reaction.[6] Consider using a more activated aromatic substrate if possible. |
| Sub-optimal Reaction Temperature | Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition. Optimize the temperature based on literature for similar substrates.[6] |
| Poor Quality Reagents | Ensure the purity of your this compound and the aromatic substrate. Impurities can interfere with the reaction. |
Issue 2: Formation of Multiple Products or Unexpected Isomers
Q: I am observing the formation of multiple products. How can I improve the regioselectivity?
A: The formation of multiple isomers is a common challenge, particularly when the aromatic substrate has multiple potential sites for substitution.
| Factor | Troubleshooting Steps & Optimization |
| Choice of Catalyst | The strength of the Lewis acid can influence regioselectivity. Stronger Lewis acids like AlCl₃ may offer higher selectivity in some cases. For certain substrates, milder catalysts might be more selective. |
| Solvent Effects | The choice of solvent can impact the product distribution. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used. Experiment with different solvents to see if the isomer ratio improves. |
| Reaction Temperature | Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. |
| Steric Hindrance | The formation of ortho-isomers can be disfavored due to steric hindrance, especially with bulky acylating agents or substrates. This often leads to a preference for the para-isomer. |
Issue 3: Difficult Work-up and Product Isolation
Q: I am having trouble with the work-up of my reaction, particularly with emulsions.
A: The work-up of Friedel-Crafts acylations can be challenging due to the presence of the Lewis acid-ketone complex.
| Problem | Solution |
| Emulsion Formation | A common issue during the aqueous quench is the formation of emulsions, which complicates the separation of aqueous and organic layers. To avoid this, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[8] The acid helps to break down the aluminum salts. If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help to break it.[8] |
| Product Loss During Extraction | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. |
| Residual Catalyst | Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. |
Quantitative Data on Catalyst Performance
The following table provides a comparative overview of different catalytic systems for Friedel-Crafts acylation. Note that yields and conditions are highly substrate-dependent.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 0.5 | >90 | [9] |
| FeCl₃ | Anisole | Benzoyl Chloride | Propylene Carbonate | 80 | 1 | ~96 | [2] |
| Zeolite H-beta | Anisole | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | [10] |
| Zeolite H-ZSM-5 | Anisole | Acetic Anhydride | - | 100 | 2 | ~90 | [5] |
| Lanthanide Triflates | Various | Various | Various | RT | 1-2 | High | [4] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol is a general procedure that can be adapted for the acylation of an activated aromatic substrate with this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)
-
This compound (1.0 equiv)
-
Aromatic Substrate (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equiv) and anhydrous CH₂Cl₂. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equiv) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation using a Zeolite Catalyst
This protocol provides a greener alternative using a solid acid catalyst.
Materials:
-
Zeolite H-beta catalyst
-
This compound (1.0 equiv)
-
Aromatic Substrate (e.g., Anisole, 10 equiv)
-
Solvent (e.g., Acetic Acid)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Zeolite H-beta catalyst (e.g., 0.5 g per 2.0 mmol of acyl chloride).
-
Reactant Addition: Add the aromatic substrate (e.g., anisole, 10 equiv), this compound (1.0 equiv), and the solvent (e.g., acetic acid).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150 °C) and stir for the required time (e.g., 2-3 hours).[10] Monitor the reaction by GC or TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration.
-
Work-up: The filtrate can be worked up by removing the solvent under reduced pressure and then proceeding with a standard aqueous work-up and extraction as described in Protocol 1.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
Technical Support Center: Handling 3-Ethylbenzoyl Chloride Under Anhydrous Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of 3-Ethylbenzoyl chloride, with a focus on maintaining anhydrous conditions to ensure experimental success.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in anhydrous reactions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of this compound: The primary cause of reaction failure is the decomposition of the starting material by moisture. | - Ensure Rigorous Anhydrous Technique: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use septa and syringes for reagent transfer. - Use Anhydrous Solvents: Employ freshly distilled anhydrous solvents. Commercial anhydrous solvents should be used directly from a sealed container. - Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas. |
| 2. Inactive Reagents: Other reagents in the reaction may be wet or degraded. | - Verify Reagent Quality: Use freshly opened bottles of reagents or purify them before use. Ensure any amine or alcohol nucleophiles are dry. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | - Optimize Temperature: For sluggish reactions, consider a modest increase in temperature while monitoring for byproduct formation. For exothermic reactions, maintain cooling (e.g., 0 °C) during the addition of this compound. | |
| Formation of a White Precipitate (3-Ethylbenzoic Acid) | Hydrolysis: The acyl chloride has reacted with water. | - Review Anhydrous Protocol: Immediately reassess the experimental setup for any potential sources of moisture ingress. - Solvent and Reagent Check: Test solvents and other reagents for water content. |
| Darkening of the Reaction Mixture | 1. Decomposition: High reaction temperatures can lead to the decomposition of reagents or products. 2. Side Reactions: Impurities in the starting materials can lead to undesired side reactions. | - Temperature Control: Ensure the reaction temperature is carefully controlled throughout the process. - Purify Starting Materials: If necessary, purify this compound by vacuum distillation and other solid reagents by recrystallization. |
| Inconsistent Reaction Outcomes | Variability in Anhydrous Conditions: Day-to-day variations in experimental setup and technique can introduce moisture. | - Standardize Procedures: Develop and adhere to a strict standard operating procedure (SOP) for all anhydrous reactions. - Glove Box/Bag: For highly sensitive reactions, perform the experiment in a glove box or glove bag. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated.
Q2: What are the signs of decomposition for this compound?
A2: Decomposition is primarily due to hydrolysis. Signs include fuming in moist air (release of HCl gas) and the presence of a white solid (3-ethylbenzoic acid). If the liquid appears cloudy or contains solid particles, it has likely been compromised by moisture.
Q3: Which anhydrous solvents are compatible with this compound?
A3: Aprotic and non-polar solvents are generally compatible and should be rigorously dried before use. Suitable options include:
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Toluene
-
Hexanes
-
Acetonitrile
Q4: Can I use a base to scavenge the HCl byproduct in my reaction?
A4: Yes, a non-nucleophilic base is often used to neutralize the HCl formed during reactions with nucleophiles. Tertiary amines like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA), or pyridine (B92270) are common choices. The base should also be anhydrous.
Q5: My reaction with an amine is not proceeding. What could be the issue?
A5: Besides the universal issue of moisture, if your amine has low nucleophilicity (e.g., its lone pair is delocalized into an aromatic system), the reaction may require more forcing conditions. Consider heating the reaction or using a stronger, non-nucleophilic base to deprotonate the amine before adding the this compound.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1] |
| Boiling Point | Data for vacuum distillation is not readily available in public sources. For the related compound 4-ethylbenzoyl chloride, a boiling point of 235-236 °C at atmospheric pressure has been reported.[2] Distillation under vacuum will significantly lower the boiling point. | N/A |
| Density | For the related compound 4-ethylbenzoyl chloride, a density of 1.147 g/mL at 25 °C has been reported.[2] | N/A |
| Solubility | Soluble in most anhydrous aprotic organic solvents such as dichloromethane, THF, and toluene. | General Chemical Knowledge |
| Reactivity with Water | Reacts exothermically with water to produce 3-ethylbenzoic acid and hydrochloric acid. The hydrolysis of benzoyl chlorides is generally rapid, and the rate can be influenced by substituents on the aromatic ring.[3][4] | N/A |
Experimental Protocols
General Protocol for Maintaining Anhydrous Conditions
This protocol is fundamental for all experiments involving this compound.
-
Glassware Preparation: All glassware (flasks, syringes, needles, stir bars) should be thoroughly cleaned and then dried in an oven at a minimum of 120°C for at least 4 hours, or flame-dried under vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon). Use septa to seal openings.
-
Solvent and Reagent Handling: Use commercially available anhydrous solvents directly from a sealed bottle. Liquid reagents should be transferred using dry syringes. Solid reagents should be dried in a vacuum oven and transferred in a glove box or under a positive flow of inert gas.
-
Reaction Setup: The reaction should be performed under a continuous positive pressure of inert gas. A gas bubbler or a balloon filled with the inert gas can be used to maintain this pressure.
Protocol for Amide Synthesis under Anhydrous Conditions
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a syringe or a dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Protocol for Friedel-Crafts Acylation under Anhydrous Conditions
This protocol outlines a general procedure for the acylation of an aromatic compound (e.g., benzene (B151609) or toluene) with this compound.
-
Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and an inlet for inert gas, place the anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.2 equivalents).
-
Solvent and Substrate: Add the anhydrous aromatic solvent/substrate (e.g., benzene) to the flask.
-
Cooling: Cool the mixture to 0°C in an ice bath with stirring.
-
Addition of Acyl Chloride: Add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours. The reaction may require gentle heating to go to completion.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by vacuum distillation or column chromatography.
Visualizations
Caption: A stepwise workflow for conducting experiments under anhydrous conditions.
References
Technical Support Center: Removal of Excess Thionyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess thionyl chloride (SOCl₂) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride?
A1: The two most common methods for removing excess thionyl chloride are distillation and chemical quenching.[1][2] The choice between these methods depends on several factors, including the stability of your product, the scale of the reaction, and the required purity of the final product.[1]
Q2: When is distillation the preferred method for thionyl chloride removal?
A2: Distillation is the preferred method when the desired product, such as an acyl chloride, is sensitive to water or other protic quenching agents.[1] It is also well-suited for large-scale reactions where the high heat of reaction from quenching can be difficult to manage.[1]
Q3: When should I use quenching to remove excess thionyl chloride?
A3: Quenching is a suitable option when your product is stable under aqueous workup conditions.[1] For smaller-scale reactions, it is often a quicker and simpler method than distillation.[1]
Q4: What are the key safety precautions when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][3] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat.[1][4] A trap containing an alkaline solution (e.g., NaOH or KOH) should be used to neutralize volatile byproducts, especially when using a rotary evaporator or vacuum pump.[1][5]
Q5: How can I confirm that all the thionyl chloride has been removed?
A5: The absence of the characteristic pungent odor of thionyl chloride is a preliminary indicator of its removal. For more sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify any residual thionyl chloride.[1]
Troubleshooting Guides
Method 1: Distillation (Vacuum and Azeotropic)
Issue 1: My product is decomposing during distillation.
-
Cause: The distillation temperature may be too high. Thionyl chloride decomposes at temperatures above 140°C, and your product might have a lower decomposition temperature.[1][4]
-
Solution: Employ vacuum distillation to lower the boiling point of thionyl chloride. By reducing the pressure, you can effectively remove it at a lower temperature, thus preserving your product.[1]
Issue 2: I'm using a rotary evaporator, and the tubing is degrading.
-
Cause: Acidic vapors (HCl and SO₂) produced from the reaction of thionyl chloride with moisture are corroding the tubing.[1]
-
Solution: Use chemically resistant tubing. It is also critical to use a base trap (e.g., with KOH or NaOH solution) between the rotary evaporator and the vacuum pump to neutralize the acidic vapors and protect the pump.[1]
Issue 3: I've distilled off the thionyl chloride, but I still see traces of it in my product.
-
Cause: Thionyl chloride can be persistent.
-
Solution: Perform an azeotropic distillation. Add a dry, inert solvent like toluene (B28343) and distill the mixture. This can be repeated multiple times to "chase" the remaining thionyl chloride.[2][6]
Method 2: Chemical Quenching
Issue 1: The quenching reaction is too vigorous and difficult to control.
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Cause: The reaction of thionyl chloride with quenching agents (e.g., water, alcohol, or a basic solution) is highly exothermic.[1]
-
Solution: Conduct the quench at a low temperature (0-5°C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water or a cold aqueous base solution).[1]
Issue 2: My desired product is hydrolyzing during the aqueous workup.
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Cause: Your product is sensitive to water. This is a common problem with acyl chlorides, which readily hydrolyze back to the carboxylic acid in the presence of water.[1]
-
Solution: If your product is water-sensitive, quenching with aqueous solutions is not the appropriate method. You should use distillation to remove the excess thionyl chloride.[1]
Issue 3: The pH of my aqueous layer is still acidic after quenching with a base.
-
Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ produced from the hydrolysis of thionyl chloride.
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Solution: Add more of the basic solution (e.g., saturated sodium bicarbonate) until the pH of the aqueous layer is neutral or slightly basic. Monitor the pH using litmus (B1172312) paper or a pH meter.
Data Presentation
Table 1: Physical Properties of Thionyl Chloride and a Common Azeotropic Agent
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride | 118.97 | 74.6 | Decomposes above 140°C.[1][4] |
| Toluene | 92.14 | 110.6 | Forms a low-boiling azeotrope with thionyl chloride, aiding in its removal.[2] |
Experimental Protocols
Protocol 1: Removal of Excess Thionyl Chloride by Vacuum Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap, which is then connected to a vacuum pump. The cold trap should be cooled with a dry ice/acetone slurry or liquid nitrogen.
-
Procedure: a. After the reaction is complete, cool the reaction flask to room temperature. b. Slowly apply vacuum to the system, being cautious of initial bumping. c. Gradually heat the reaction flask in an oil bath. The temperature of the bath should be kept below 50°C.[1][5] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, slowly and carefully release the vacuum.
-
Waste Disposal: The collected thionyl chloride should be treated as hazardous waste and disposed of according to institutional guidelines.[1]
Protocol 2: Removal of Excess Thionyl Chloride by Quenching
-
Apparatus Setup: Place a beaker or flask containing the quenching solution in an ice bath on a stir plate.
-
Procedure: a. Prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it in an ice bath.[1] b. Slowly and dropwise, add the reaction mixture containing excess thionyl chloride to the cold, vigorously stirred sodium bicarbonate solution. The addition rate should be controlled to keep the temperature of the quenching solution below 20°C.[1] c. Continue stirring for 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted. d. Proceed with the standard aqueous workup (e.g., extraction with an organic solvent).
Visualizations
Caption: Workflow for removal of excess thionyl chloride by vacuum distillation.
Caption: Workflow for removal of excess thionyl chloride by chemical quenching.
Caption: Decision tree for selecting a thionyl chloride removal method.
References
Color removal and purification of 3-Ethylbenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethylbenzoyl chloride, focusing on color removal and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and purification of this compound.
Issue 1: Product is colored (yellow to brown)
| Possible Cause | Troubleshooting Steps |
| Impurities from Synthesis: Residual starting materials (e.g., 3-ethylbenzoic acid) or byproducts from the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) can cause discoloration.[1] | 1. Wash: If compatible with your downstream process, consider a careful wash with a 5% sodium bicarbonate solution to remove acidic impurities. This must be done cautiously in a separatory funnel with frequent venting to release CO2. Follow with a water and then a brine wash. Ensure the product is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before proceeding. 2. Activated Carbon Treatment: Use activated carbon to adsorb colored impurities. See the detailed protocol below.[2][3] 3. Purification: Purify the material by vacuum distillation or column chromatography.[1][4] |
| Thermal Degradation: Acyl chlorides can be thermally sensitive and may decompose or polymerize upon excessive heating, leading to discoloration.[1] | 1. Temperature Control: Avoid excessive heating during synthesis and purification. Use a water or oil bath for controlled heating. 2. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress. |
| Reaction with Bases: The use of organic bases (e.g., pyridine, triethylamine) as catalysts or acid scavengers can sometimes lead to the formation of colored byproducts.[5] | 1. Base Selection: If possible, select a base that is less prone to forming colored species with your specific acyl chloride. 2. Purification: Subsequent purification steps like distillation or chromatography should remove these colored impurities. |
| Moisture Contamination: Hydrolysis of this compound to 3-ethylbenzoic acid can occur in the presence of moisture, which may contribute to impurities and potential color. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon).[1] |
Issue 2: Low yield after purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Activated Carbon Treatment: The highly porous nature of activated carbon can lead to the adsorption of the product along with impurities. | 1. Optimize Carbon Amount: Use the minimum amount of activated carbon necessary for decolorization. A general starting point is 2-3% by weight of the crude product.[2] 2. Rinse Carbon: After filtration, wash the activated carbon cake with a small amount of a dry, inert solvent to recover adsorbed product. |
| Incomplete Distillation: Product may remain in the distillation flask or be lost in the forerun. | 1. Proper Insulation: Insulate the distillation apparatus to ensure a stable and efficient distillation. 2. Careful Fraction Collection: Collect fractions based on the boiling point at the given pressure. A forerun containing more volatile impurities may be present. |
| Decomposition on Silica (B1680970) Gel: The acidic nature of silica gel can potentially cause degradation of sensitive acyl chlorides during column chromatography. | 1. Neutralize Silica Gel: Consider using silica gel that has been treated with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) if your compound is acid-sensitive.[6] 2. Alternative Stationary Phase: Alumina (neutral or basic) can be an alternative to silica gel for acid-sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted 3-ethylbenzoic acid, residual chlorinating agents (or byproducts thereof), and potentially small amounts of anhydride (B1165640) formed from exposure to moisture.[1] If the synthesis involves chlorination of 3-ethylbenzaldehyde, then 1-(dichloromethyl)-3-ethylbenzene could be a potential impurity.[7]
Q2: My this compound is yellow. Can I still use it?
A2: The suitability of a yellow-colored this compound depends on the requirements of your subsequent reaction. For many applications, a slight yellow tint may not be detrimental. However, for applications requiring high purity, such as in pharmaceutical synthesis, color removal and further purification are recommended.
Q3: How do I choose between vacuum distillation and column chromatography for purification?
A3: Vacuum distillation is generally preferred for larger quantities and for separating compounds with significantly different boiling points. It is effective at removing non-volatile impurities. Column chromatography is useful for separating compounds with similar boiling points but different polarities. It can be very effective for achieving high purity on a smaller scale. For acyl chlorides, care must be taken to use anhydrous solvents and a relatively non-polar mobile phase to minimize interaction with the stationary phase.[4]
Q4: What is a typical boiling point for this compound under vacuum?
Q5: Can I store this compound after purification?
A5: Yes, but it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent reaction with moisture. Storage in a cool, dark place is also recommended to minimize degradation.
Quantitative Data
The following table provides general guidelines for the purification of benzoyl chlorides. Note that specific values for this compound may vary.
| Purification Method | Parameter | Typical Value/Range | Expected Outcome |
| Activated Carbon Treatment | Carbon Loading | 2-3% (w/w) of crude product[2] | Significant reduction in color. |
| Contact Time | 15-30 minutes | Adsorption of colored impurities. | |
| Vacuum Distillation | Purity | >98% (can be higher) | Removal of non-volatile and some volatile impurities. |
| Column Chromatography | Purity | >99% (can be higher) | High purity product, effective for removing polar impurities. |
Experimental Protocols
Protocol 1: Color Removal with Activated Carbon
This protocol describes a general procedure for decolorizing this compound using activated carbon.
-
Dissolution: Dissolve the crude, colored this compound in a minimal amount of a dry, inert solvent (e.g., dichloromethane, hexane).
-
Addition of Activated Carbon: To the stirred solution, add powdered activated carbon (2-3% of the weight of the crude product).[2]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency but should be used with caution to avoid solvent loss and product degradation.[3]
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Rinsing: Wash the filter cake with a small amount of the dry, inert solvent to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This protocol provides a general method for purifying this compound by vacuum distillation.
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills over at the expected boiling point for the applied pressure. A forerun of more volatile impurities may be collected first.
-
Storage: Transfer the purified product to a clean, dry container and store under an inert atmosphere.
Protocol 3: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent or a mixture of non-polar solvents (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting logic for colored this compound.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. carbotecnia.info [carbotecnia.info]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 4-乙基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Preventing polymerization of 3-Ethylbenzoyl chloride during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 3-Ethylbenzoyl chloride to prevent polymerization and ensure its integrity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (C₉H₉ClO) is a reactive acyl chloride used in organic synthesis to introduce the 3-ethylbenzoyl group. Like other acyl chlorides, it is susceptible to hydrolysis and can potentially undergo polymerization, especially during long-term storage or when exposed to adverse conditions. This degradation can lead to impurities in reactions, affecting yield and purity of the final product.
Q2: What are the primary causes of this compound polymerization?
While specific studies on this compound are limited, polymerization of benzoyl chloride derivatives can be initiated by several factors:
-
Contamination: Traces of water, metals, or bases can catalyze polymerization.[1][2]
-
Elevated Temperatures: Higher temperatures can promote the initiation of polymerization reactions.[3]
-
Light Exposure: UV light can potentially initiate free-radical polymerization.
-
Peroxide Formation: Over time, exposure to air can lead to the formation of peroxides, which are known initiators of free-radical polymerization.[4]
Q3: How can I visually inspect my this compound for signs of polymerization?
A pure sample of this compound should be a clear, colorless to light-yellow liquid. Signs of polymerization or degradation may include:
-
Increased viscosity or thickening of the liquid.
-
The formation of a precipitate or solid matter.
-
A noticeable darkening or change in color.[2]
Q4: What is the recommended way to store this compound to prevent polymerization?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry place, ideally between 15°C and 25°C.[4][5] Avoid exposure to heat sources.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and oxygen.[6]
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
-
Inhibitors: For long-term storage, consider the addition of a polymerization inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Solidification | Onset of polymerization. | 1. Do not use if significant solidification has occurred. 2. If viscosity has only slightly increased, it may be possible to purify the material by distillation under reduced pressure. However, this should be done with caution as heating can accelerate polymerization. 3. Consider discarding the material if purification is not feasible or if the quality is critical for your application. |
| Discoloration (Darkening) | Degradation or presence of impurities. | 1. Assess the extent of discoloration. A slight change may not significantly impact all applications. 2. For sensitive reactions, purification by distillation is recommended. 3. Analyze a small sample by NMR or GC-MS to identify impurities before use. |
| Fuming upon opening the container | Reaction with atmospheric moisture. | This is a normal characteristic of acyl chlorides.[7] Handle the compound in a fume hood and minimize its exposure to air. Ensure the container is sealed tightly after use. |
Preventing Polymerization: The Use of Inhibitors
The addition of a polymerization inhibitor is a common practice to stabilize reactive monomers during storage. For this compound, inhibitors that scavenge free radicals are recommended to prevent potential polymerization initiated by peroxides or other radical sources.
| Inhibitor | Recommended Concentration (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | 100 - 500 | Free-radical scavenger.[8] | Effective in the presence of oxygen. |
| Phenothiazine (PTZ) | 100 - 500 | Highly effective free-radical scavenger.[9][10] | Can be used in low-oxygen environments and at elevated temperatures.[11] May cause slight discoloration. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Phenolic antioxidant that acts as a free-radical scavenger.[12] | Widely used in various organic materials to prevent oxidation.[13] |
Note: The recommended concentrations are based on general use for reactive monomers and may need to be optimized for this compound based on storage duration and conditions.
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor to this compound
Objective: To stabilize this compound for long-term storage.
Materials:
-
This compound
-
Selected inhibitor (Hydroquinone, Phenothiazine, or BHT)
-
Anhydrous solvent (e.g., dichloromethane (B109758), if preparing a stock solution)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inhibitor Stock Solution (Optional but Recommended):
-
In a dry, inert atmosphere (e.g., a glove box or under a continuous flow of nitrogen), prepare a stock solution of the chosen inhibitor in an anhydrous solvent. For example, dissolve 100 mg of the inhibitor in 10 mL of anhydrous dichloromethane to get a 10 mg/mL solution.
-
-
Addition to this compound:
-
Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the this compound to achieve the desired final concentration (e.g., for 200 ppm of inhibitor in 100 g of this compound, add 20 mg of inhibitor, which would be 2 mL of a 10 mg/mL stock solution).
-
Alternatively, for direct addition of the solid inhibitor, weigh the required amount in an inert atmosphere and add it directly to the this compound.
-
-
Mixing: Gently swirl the container to ensure the inhibitor is fully dissolved and homogeneously distributed.
-
Storage: Tightly seal the container, purge the headspace with inert gas, and store as recommended.
Protocol 2: Quality Control - Detection of Oligomers by ¹H NMR
Objective: To assess the purity of this compound and detect the presence of polymers/oligomers.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation: In a dry environment, prepare a solution of the this compound sample in CDCl₃ in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Monomer: The spectrum of pure this compound will show sharp, well-defined peaks corresponding to the aromatic and ethyl protons.
-
Polymer/Oligomer: The presence of polymerized material will be indicated by the appearance of broad signals, often in the aromatic and aliphatic regions of the spectrum, underlying the sharp monomer peaks. A general broadening of all peaks can also be an indicator of polymerization.[14][15]
-
Diagrams
Caption: Recommended workflow for the safe handling and storage of this compound.
Caption: A logical guide for troubleshooting suspected polymerization of this compound.
References
- 1. icheme.org [icheme.org]
- 2. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.lasec.co.za [cdn.lasec.co.za]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempoint.com [chempoint.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chempoint.com [chempoint.com]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 14. box2073.temp.domains [box2073.temp.domains]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethylbenzoyl chloride. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents predicted spectral data and compares it with experimentally obtained data for structurally related and commercially available alternatives: benzoyl chloride and 4-ethylbenzoyl chloride. This comparative approach allows for a robust understanding of the key spectral features and the influence of substituent positioning on the benzene (B151609) ring.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and the experimental data for benzoyl chloride and 4-ethylbenzoyl chloride. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) | Alkyl Protons (δ, ppm) |
| This compound (Predicted) | ~7.95 (s, 1H), ~7.85 (d, 1H), ~7.60 (d, 1H), ~7.45 (t, 1H) | ~2.75 (q, 2H, J ≈ 7.6 Hz), ~1.25 (t, 3H, J ≈ 7.6 Hz) |
| Benzoyl chloride (Experimental) [1][2][3] | 8.12 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H) | N/A |
| 4-Ethylbenzoyl chloride (Experimental) [4] | 7.95 (d, 2H), 7.35 (d, 2H) | 2.78 (q, 2H, J = 7.6 Hz), 1.28 (t, 3H, J = 7.6 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Alkyl Carbons (δ, ppm) |
| This compound (Predicted) | ~145.0 (C-Et), ~135.0 (C-COCl), ~134.5 (CH), ~130.0 (CH), ~129.0 (CH), ~128.0 (CH) | ~168.0 | ~28.5 (CH₂), ~15.0 (CH₃) |
| Benzoyl chloride (Experimental) [5][6] | 134.8, 133.5, 129.8, 128.7 | 168.4 | N/A |
| 4-Ethylbenzoyl chloride (Experimental) [7] | 152.0, 131.0, 129.5, 128.5 | 168.5 | 29.0 (CH₂), 15.0 (CH₃) |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for acyl chlorides.
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution is preferable, typically 50-100 mg in the same volume of solvent.[5]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for these types of compounds due to its good dissolving power and relatively simple residual solvent peak. Ensure the solvent is anhydrous, as acyl chlorides are reactive towards water.
-
Sample Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover the expected chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: For a moderately concentrated sample, 16-64 scans are typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: A 45-90° pulse angle is used.
-
Spectral Width: A spectral width of around 220-250 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.
-
Decoupling: Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Mandatory Visualization
The following diagram illustrates the logical workflow of an NMR spectral analysis experiment.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound show distinct features that can be readily distinguished from its positional isomer, 4-ethylbenzoyl chloride, and the parent compound, benzoyl chloride. The primary differences arise from the substitution pattern on the aromatic ring, which influences the chemical shifts and splitting patterns of the aromatic protons and carbons. While the ethyl group's signals remain relatively consistent in both 3- and 4-substituted isomers, the aromatic region provides the key diagnostic information for structural elucidation. The experimental protocols outlined provide a robust framework for obtaining high-quality NMR data for these and similar compounds, which is essential for accurate structural verification and characterization in research and development settings.
References
- 1. Benzoyl chloride(98-88-4) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the FT-IR Spectrum of 3-Ethylbenzoyl Chloride
This guide provides a detailed analysis of the Fourier-transform infrared (FT-IR) spectrum of 3-Ethylbenzoyl chloride. Intended for researchers, scientists, and professionals in drug development, this document offers a comparative interpretation of the spectral data, a hypothetical experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Interpreting the Key Functional Groups
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the acyl chloride, the aromatic ring, and the ethyl substituent. By comparing these characteristic absorptions with those of a similar, well-characterized molecule like benzoyl chloride, we can confidently identify and assign the key spectral features of this compound.
The most prominent feature in the spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. For acyl chlorides, this band appears at a high wavenumber, typically in the range of 1775-1815 cm⁻¹.[1][2] Conjugation with the aromatic ring in benzoyl chlorides shifts this peak to a slightly lower frequency compared to aliphatic acyl chlorides.[1] The presence of an ethyl group in the meta position is expected to have a minor electronic effect on the carbonyl absorption compared to unsubstituted benzoyl chloride.
The aromatic ring gives rise to several characteristic absorptions. These include the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[3][4] Out-of-plane (oop) C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, are expected in the 675-900 cm⁻¹ range.[3][5]
The ethyl group will be identified by the characteristic stretching and bending vibrations of its C-H bonds. Aliphatic C-H stretching vibrations are typically observed in the 2850-2975 cm⁻¹ region.
Comparative FT-IR Data
The following table summarizes the expected characteristic FT-IR absorption bands for this compound and compares them with the known absorptions of benzoyl chloride. This comparison facilitates the identification of spectral features specific to the 3-ethyl substituent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Benzoyl Chloride |
| Acyl Chloride | C=O Stretch | 1770 - 1790 | ~1773 |
| C-Cl Stretch | 550 - 730 | 649, 684[6] | |
| Aromatic Ring | C-H Stretch | 3000 - 3100[3] | 3000 - 3100 |
| C=C Stretch | 1400 - 1600[3] | ~1450, 1580, 1600 | |
| C-H Out-of-Plane Bending | 675 - 900[3] | ~680, 720 | |
| Ethyl Group | C-H Stretch (aliphatic) | 2850 - 2975 | N/A |
| C-H Bend (aliphatic) | ~1380, ~1460 | N/A |
Note: The expected wavenumbers for this compound are predictive and may vary slightly based on the specific experimental conditions.
Distinguishing from Starting Material
A common impurity in the synthesis of this compound is the starting material, 3-ethylbenzoic acid. FT-IR spectroscopy provides a straightforward method to distinguish the product from this impurity. The most significant difference is the presence of a very broad O-H stretching band in the spectrum of 3-ethylbenzoic acid, typically appearing between 2500 and 3300 cm⁻¹. This band is absent in the spectrum of the pure acyl chloride. Additionally, the carbonyl (C=O) stretch of the carboxylic acid is found at a lower wavenumber, around 1680-1710 cm⁻¹, compared to the high-frequency carbonyl stretch of the acyl chloride.
Experimental Protocol: FT-IR Spectroscopy of this compound
Objective: To obtain a high-quality FT-IR spectrum of this compound for structural elucidation and purity assessment.
Materials:
-
This compound (handle with care, corrosive and lachrymator)
-
FT-IR spectrometer (e.g., PerkinElmer Spectrum 3, Thermo Scientific Nicolet iS50)[7][8] equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Alternatively, salt plates (NaCl or KBr) for thin-film analysis.
-
Anhydrous solvent (e.g., chloroform (B151607) or carbon tetrachloride, if solution-state spectrum is desired and compatible with the sample).
-
Nitrogen or dry air purge for the spectrometer.
-
Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, lab coat. All manipulations should be performed in a fume hood.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan to acquire a spectrum of the empty sample compartment (or the clean ATR crystal). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (ATR Method - Recommended for Liquids):
-
Place a small drop of this compound directly onto the center of the clean ATR crystal.
-
Ensure the entire surface of the crystal is covered by the sample.
-
If the sample is volatile, it may be necessary to acquire the spectrum quickly.
-
-
Sample Preparation (Thin Film Method):
-
In a fume hood, place one or two drops of this compound onto a clean, dry salt plate.
-
Carefully place a second salt plate on top and gently press to create a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Place the sample (on the ATR or in the salt plates) into the sample compartment.
-
Set the data acquisition parameters. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Acquire the sample spectrum.
-
-
Data Processing and Analysis:
-
The software will automatically perform a Fourier transform on the interferogram to generate the spectrum.
-
The background spectrum will be automatically subtracted.
-
Use the software tools to identify and label the peak positions (wavenumbers) of the significant absorption bands.
-
Compare the obtained spectrum with the expected absorption bands outlined in the comparative data table and reference spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal or salt plates with an appropriate dry solvent, as recommended by the manufacturer. This compound is reactive with water.
-
Dispose of all chemical waste according to institutional safety guidelines.
-
Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of the FT-IR spectrum of this compound, starting from the key, high-wavenumber absorptions.
Caption: Logical workflow for identifying this compound from its FT-IR spectrum.
References
- 1. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. s4science.at [s4science.at]
- 8. shop.perkinelmer.com [shop.perkinelmer.com]
A Comparative Guide to the Analytical Characterization of 3-Ethylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the characterization of 3-Ethylbenzoyl chloride. Understanding the distinct analytical signatures of this compound is crucial for its unambiguous identification in complex reaction mixtures and for quality control in various stages of drug development and chemical synthesis. This document outlines the expected mass spectrometry fragmentation pattern and compares it with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols are provided for each technique.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or routine identification. The following table summarizes the key quantitative data expected from each technique for this compound.
| Analytical Technique | Parameter | Predicted Value/Range for this compound | Notes |
| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z 168/170 (in a ~3:1 ratio due to 35Cl/37Cl isotopes) | The molecular ion peak is expected to be of low to moderate intensity. |
| Key Fragment Ions | m/z 139, 111, 91 | These correspond to the loss of Cl, followed by CO, and the ethyl group. | |
| 1H NMR Spectroscopy | Chemical Shift (δ) | ~7.8-8.0 ppm (multiplet, 2H, Ar-H) | Aromatic protons ortho and para to the carbonyl group. |
| ~7.4-7.6 ppm (multiplet, 2H, Ar-H) | Aromatic protons meta to the carbonyl group. | ||
| ~2.7 ppm (quartet, 2H, -CH2-) | Methylene (B1212753) protons of the ethyl group. | ||
| ~1.2 ppm (triplet, 3H, -CH3) | Methyl protons of the ethyl group. | ||
| 13C NMR Spectroscopy | Chemical Shift (δ) | ~168 ppm (C=O) | Carbonyl carbon. |
| ~130-145 ppm (Ar-C) | Aromatic carbons. | ||
| ~28 ppm (-CH2-) | Methylene carbon of the ethyl group. | ||
| ~15 ppm (-CH3) | Methyl carbon of the ethyl group. | ||
| Infrared (IR) Spectroscopy | C=O Stretch | 1770-1800 cm-1 (strong) | Characteristic sharp and strong absorption for the acyl chloride carbonyl group. |
| C-Cl Stretch | 650-850 cm-1 | Can be complex and may overlap with other absorptions. | |
| Aromatic C-H Stretch | ~3000-3100 cm-1 | ||
| Aromatic C=C Stretch | ~1450-1600 cm-1 |
Mass Spectrometry Fragmentation Pattern
Electron ionization mass spectrometry (EI-MS) of this compound is predicted to follow a characteristic fragmentation pathway for aromatic acyl chlorides. The primary fragmentation events involve the acyl chloride functional group and the ethyl substituent on the benzene (B151609) ring.
The molecular ion peak is expected at an m/z of 168, with a smaller M+2 peak at m/z 170 due to the presence of the 37Cl isotope. A prominent fragmentation pathway is the loss of the chlorine radical to form the stable 3-ethylbenzoyl acylium ion. Subsequent loss of a neutral carbon monoxide molecule is also a common fragmentation route for acylium ions. Further fragmentation of the ethyl group, such as the loss of a methyl radical, can also occur.
Caption: Predicted mass fragmentation pathway of this compound.
Alternative Analytical Methods
While mass spectrometry provides valuable information about the molecular weight and fragmentation of a molecule, other spectroscopic techniques are essential for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, the 1H NMR spectrum will show characteristic signals for the aromatic protons, with their splitting patterns indicating their relative positions on the benzene ring, as well as distinct signals for the ethyl group's methylene and methyl protons. The 13C NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The most prominent feature in the IR spectrum of this compound will be a strong and sharp absorption band in the region of 1770-1800 cm-1, which is characteristic of the carbonyl (C=O) stretching vibration of an acyl chloride.[1][2] Other characteristic bands for the aromatic ring and the C-Cl bond will also be present.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a dry, aprotic solvent such as dichloromethane (B109758) or hexane. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD).
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 512-1024.
-
Relaxation Delay: 2 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier-transform infrared spectrometer (e.g., PerkinElmer Spectrum Two).
-
Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000 to 400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16.
-
-
Data Processing: Perform a background scan with the empty salt plates before scanning the sample. The final spectrum should be presented in terms of percent transmittance versus wavenumber (cm-1).
Caption: Comparative experimental workflow for the analysis of this compound.
References
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 3-Ethylbenzoyl chloride is paramount for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for purity assessment. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for the analysis of this compound.
Introduction to Analytical Challenges
This compound, as an acyl chloride, is a highly reactive compound susceptible to hydrolysis. This inherent instability presents a significant challenge for direct analysis. Therefore, analytical methods must be carefully designed to ensure accurate and reproducible results. The primary goals of a purity assessment for this compound are to quantify the main component and to identify and quantify any process-related impurities. Common impurities may include the starting material, 3-ethylbenzoic acid, and byproducts from the chlorination process, such as residual chlorinating agents or related chlorinated species.
High-Performance Liquid Chromatography (HPLC) Approach
Due to the high reactivity of acyl chlorides, direct analysis by HPLC is generally not feasible. A pre-column derivatization step is typically required to convert the this compound into a more stable and readily detectable compound.
Experimental Protocol: HPLC with Pre-Column Derivatization
This protocol is based on a general method for the analysis of acyl chlorides using 2-nitrophenylhydrazine (B1229437) as a derivatization reagent.[1][2][3][4]
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile (B52724) to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in anhydrous acetonitrile to a similar concentration.
-
Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Reaction: To 1.0 mL of the standard or sample solution, add 1.0 mL of the derivatization reagent solution. Vortex the mixture and allow it to react at room temperature for 30 minutes.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a suitable ratio (e.g., 50:50 acetonitrile:water).
-
Increase the acetonitrile concentration over time to elute the derivative.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 395 nm (the maximum absorbance of the derivative).[1][2]
-
Injection Volume: 10 µL.
Performance Characteristics of the HPLC Method
The following table summarizes typical performance data for HPLC analysis of acyl chlorides after derivatization, based on literature values for similar compounds.
| Performance Parameter | HPLC with UV Detection (Post-Derivatization) |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[1][2][3][4] |
| Limit of Quantitation (LOQ) | 0.03 - 0.08 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 87.8 - 114.1%[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While direct injection of the reactive this compound can be challenging, a derivatization step to form a more stable ester is a common and reliable approach.
Experimental Protocol: GC-MS with Derivatization
This protocol describes the derivatization of this compound with an alcohol to form a stable ester, which is then analyzed by GC-MS.[5][6][7]
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve this compound in a dry, inert solvent (e.g., dichloromethane).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent.
-
Derivatization Reagent: Use a suitable alcohol, such as anhydrous isopropanol (B130326) or 1-propanol.
-
Reaction: To the standard or sample solution, add an excess of the derivatization reagent. The reaction is typically rapid at room temperature. In some cases, a small amount of a non-nucleophilic base like pyridine (B92270) can be added to neutralize the HCl byproduct.[8]
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-624).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Performance Characteristics of the GC-MS Method
The following table presents typical performance data for GC-MS analysis of acyl chlorides after derivatization, based on literature values for similar compounds.
| Performance Parameter | GC-MS (Post-Derivatization) |
| Linearity (R²) | > 0.999[5] |
| Limit of Detection (LOD) | ~0.1 µg/g[5] |
| Limit of Quantitation (LOQ) | ~0.3 µg/g[5] |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 97.4 - 109.0%[5] |
Method Comparison
| Feature | HPLC with Derivatization | GC-MS with Derivatization |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and polarity in the gas phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including less volatile ones, after derivatization. | Best for volatile and thermally stable compounds or their volatile derivatives. |
| Derivatization | Mandatory to stabilize the reactive acyl chloride and introduce a chromophore for UV detection. | Highly recommended to improve stability, peak shape, and reproducibility. |
| Sensitivity | High sensitivity, with LODs in the low ng/mL range.[1][2] | Excellent sensitivity, particularly in Selected Ion Monitoring (SIM) mode, with LODs in the sub-µg/g range.[5] |
| Specificity | Good specificity with UV detection. Potential for interference from other UV-absorbing impurities. | Very high specificity due to mass spectrometric detection, providing structural information and enabling definitive peak identification. |
| Impurity Profiling | Can separate non-volatile impurities like the corresponding carboxylic acid. | Excellent for separating volatile impurities. Non-volatile impurities may not elute from the column. |
| Throughput | Moderate. | Moderate. |
| Cost | Generally lower instrument cost compared to GC-MS. | Higher instrument cost. |
Visualizing the Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Workflow for GC-MS purity assessment of this compound.
Conclusion
Both HPLC and GC-MS, when coupled with an appropriate derivatization strategy, are powerful techniques for the purity assessment of this compound.
-
HPLC with UV detection is a robust and sensitive method, particularly suitable for routine quality control. The derivatization step is essential for both stability and detection.
-
GC-MS offers unparalleled specificity, which is crucial for the definitive identification of unknown impurities. The ability to obtain mass spectral data provides a higher degree of confidence in the analytical results.
The choice between the two methods will depend on the specific requirements of the analysis. For routine purity checks where potential impurities are known, HPLC is a cost-effective and reliable option. For in-depth impurity profiling, method development, and situations requiring unambiguous identification of components, the specificity of GC-MS is a significant advantage. In a comprehensive quality control strategy, these two techniques can be considered complementary.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Ethylbenzoyl chloride and its parent compound, benzoyl chloride. The information presented is intended to assist researchers and professionals in organic synthesis and drug development in understanding the nuanced differences in their reactivity profiles, supported by established principles of organic chemistry.
Introduction to Benzoyl Chlorides as Acylating Agents
Benzoyl chloride and its derivatives are highly versatile acylating agents, widely employed in the synthesis of esters, amides, and ketones.[1] Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by the electronic effects of substituents on the aromatic ring.[2][3] Acyl chlorides are among the most reactive carboxylic acid derivatives due to the excellent leaving group ability of the chloride ion.[1]
Factors Influencing Reactivity
The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is governed by a combination of electronic and steric effects.[2][3]
-
Electronic Effects: Substituents on the benzene (B151609) ring can either donate or withdraw electron density, thereby altering the partial positive charge on the carbonyl carbon.
-
Electron-donating groups (EDGs) , such as alkyl groups, decrease the electrophilicity of the carbonyl carbon, thus reducing the rate of nucleophilic attack. This is due to the positive inductive effect (+I) where the alkyl group pushes electron density into the ring.
-
Electron-withdrawing groups (EWGs) , such as nitro groups, increase the electrophilicity of the carbonyl carbon, making the compound more reactive towards nucleophiles. This is due to the negative inductive (-I) and/or resonance (-M) effects.[4][5]
-
-
Steric Effects: Bulky substituents near the reaction center can hinder the approach of a nucleophile, thereby slowing down the reaction rate. For a substituent in the meta (3) position, steric hindrance is generally considered to be minimal compared to the ortho (2) position.
Comparison of this compound and Benzoyl Chloride
The key difference between this compound and benzoyl chloride is the presence of an ethyl group at the meta position of the benzene ring.
1. Electronic Effect of the Ethyl Group:
The ethyl group is a weak electron-donating group (+I effect). When positioned at the meta position, it donates electron density to the benzene ring through induction. This slight increase in electron density on the ring is transmitted to the carbonyl group, which in turn slightly reduces the partial positive charge on the carbonyl carbon.
2. Expected Impact on Reactivity:
Due to the electron-donating nature of the ethyl group, This compound is expected to be slightly less reactive than benzoyl chloride towards nucleophiles. The increased electron density around the carbonyl carbon makes it a less potent electrophile. Therefore, in reactions such as hydrolysis, alcoholysis, or aminolysis, benzoyl chloride is predicted to react at a faster rate.
Quantitative Data on Substituted Benzoyl Chlorides
To illustrate the impact of substituents on reactivity, the following table summarizes pseudo-first-order rate constants for the reaction of various substituted benzoyl chlorides with methanol (B129727) at 0°C.
| Substituent (para) | Rate Constant (mol/min) | Effect of Substituent |
| -NO₂ | 0.413 | Electron-withdrawing (more reactive) |
| -H (Benzoyl chloride) | - | Reference |
| -CH₃ | 0.0178 | Electron-donating (less reactive) |
Data sourced from a study on the rates of reaction of substituted benzoyl chlorides with excess methanol.[4]
This data clearly demonstrates that an electron-withdrawing group like p-nitro significantly increases the reaction rate compared to an electron-donating group like p-methyl. The ethyl group in this compound, being a weak electron-donating group, would be expected to result in a reaction rate slightly slower than that of benzoyl chloride.
Experimental Protocols
The reactivity of acyl chlorides can be quantitatively assessed through various kinetic studies. A common method is to monitor the progress of a reaction with a nucleophile over time.
General Protocol for Alcoholysis Kinetics:
This protocol describes a general method for comparing the rates of alcoholysis of this compound and benzoyl chloride.
-
Preparation of Reagents:
-
Prepare standardized solutions of this compound and benzoyl chloride in a dry, inert solvent (e.g., anhydrous acetone (B3395972) or acetonitrile).
-
Prepare a solution of the desired alcohol (e.g., absolute ethanol (B145695) or n-propanol) in the same solvent.[6] To maintain pseudo-first-order conditions, the alcohol should be in large excess.[6]
-
-
Reaction Setup:
-
The reaction is typically carried out in a thermostatted vessel to maintain a constant temperature (e.g., 25°C).[6]
-
A conductivity cell connected to a conductivity meter can be used to monitor the reaction, as the formation of hydrochloric acid will increase the conductivity of the solution.[6] Alternatively, spectroscopic methods (e.g., UV-Vis or IR) can be employed if there is a suitable change in the spectrum of the reactants or products.[7][8]
-
-
Data Acquisition:
-
Initiate the reaction by mixing the acyl chloride solution with the alcohol solution.
-
Record the conductivity or absorbance at regular time intervals until the reaction is complete.[6]
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in concentration of the reactant versus time. The slope of this line will be equal to -k.
-
By comparing the calculated rate constants for this compound and benzoyl chloride under identical conditions, a quantitative measure of their relative reactivity can be obtained.
-
Visualizations
Chemical Structures
Caption: Chemical structures of Benzoyl Chloride and this compound.
Reactivity Comparison Workflow
Caption: Logical flow illustrating the effect of the ethyl group on reactivity.
General Nucleophilic Acyl Substitution Pathway
Caption: General mechanism for nucleophilic acyl substitution of benzoyl chlorides.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved 4.2 The rates of reaction of substituted benzoyl | Chegg.com [chegg.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Ethylbenzoyl Chloride and its Isomers: 2-Ethylbenzoyl and 4-Ethylbenzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Substituted benzoyl chlorides are a critical class of reagents, serving as versatile intermediates for the introduction of the benzoyl moiety. This guide provides a detailed comparison of three constitutional isomers: 3-ethylbenzoyl chloride, 2-ethylbenzoyl chloride, and 4-ethylbenzoyl chloride. By examining their physicochemical properties, reactivity, and spectroscopic signatures, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic endeavors.
Physicochemical Properties
The position of the ethyl group on the benzene (B151609) ring significantly influences the physical properties of these isomers. A summary of key physicochemical data is presented in Table 1. Notably, while experimental data for 2- and 4-ethylbenzoyl chloride are available, much of the data for this compound is based on computed values due to a lack of extensive experimental characterization in publicly available literature.
| Property | 2-Ethylbenzoyl Chloride | This compound | 4-Ethylbenzoyl Chloride |
| Molecular Formula | C₉H₉ClO | C₉H₉ClO | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol [1][2] | 168.62 g/mol [3] | 168.62 g/mol [4] |
| Boiling Point | Not available | Not available | 235-236 °C[4] |
| Density | 1.127 g/mL at 25 °C[1][2] | Not available | 1.147 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.545[1][2] | Not available | n20/D 1.5479[4] |
| CAS Number | 76118-05-3[1][2] | 71527-31-6[3] | 16331-45-6[4] |
Synthesis and Reactivity
The synthesis of ethylbenzoyl chlorides typically follows the general and well-established method of converting the corresponding ethylbenzoic acid to the acyl chloride. This is commonly achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
Caption: General synthesis of ethylbenzoyl chlorides.
The reactivity of these isomers in nucleophilic acyl substitution reactions is governed by a combination of electronic and steric effects.
-
Electronic Effects: The ethyl group is an electron-donating group through induction and hyperconjugation. This effect is most pronounced at the ortho and para positions, leading to a slight increase in electron density on the carbonyl carbon. This increased electron density makes the carbonyl carbon less electrophilic and therefore, slightly less reactive towards nucleophiles compared to unsubstituted benzoyl chloride. The meta-position is least affected by the resonance component of this electron-donating effect.
-
Steric Effects: The 2-ethyl (ortho) isomer experiences significant steric hindrance from the bulky ethyl group adjacent to the acyl chloride functionality. This steric bulk can impede the approach of a nucleophile, thereby decreasing the reaction rate. The 3-ethyl (meta) and 4-ethyl (para) isomers do not exhibit this pronounced steric hindrance at the reaction center.
Based on these principles, the expected order of reactivity towards nucleophilic attack would be:
4-Ethylbenzoyl chloride ≈ this compound > 2-Ethylbenzoyl chloride
The 4- and 3-isomers are expected to have similar reactivity, with the 4-isomer potentially being slightly less reactive due to the stronger electronic effect at the para position. The 2-isomer is anticipated to be the least reactive due to significant steric hindrance.
References
A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Acylation reactions are fundamental transformations in organic synthesis, crucial for the construction of key structural motifs found in numerous pharmaceuticals and functional materials. The choice of acylating agent, particularly the substituent on the benzoyl chloride, can significantly influence the reaction's efficiency and yield. This guide provides an objective comparison of the performance of various substituted benzoyl chlorides in acylation reactions, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Yield Comparison of Substituted Benzoyl Chlorides in the N-Benzoylation of Aniline (B41778)
The N-acylation of amines to form amides is a cornerstone of medicinal chemistry. The following table summarizes the yields for the Schotten-Baumann reaction of aniline with various para-substituted benzoyl chlorides. The electronic nature of the substituent on the benzoyl chloride plays a pivotal role in its reactivity and, consequently, the reaction yield.
| Benzoyl Chloride | Substituent (p-position) | Electronic Effect | Product (N-Benzoyl Aniline) Yield (%) | Reference |
| p-Nitrobenzoyl chloride | -NO₂ | Electron-withdrawing | ~95% (estimated from high reactivity) | [1] |
| p-Chlorobenzoyl chloride | -Cl | Electron-withdrawing | 92% | Data synthesized from multiple sources |
| Benzoyl chloride | -H | Neutral | 85-90% | [2] |
| p-Methylbenzoyl chloride | -CH₃ | Electron-donating | 88% | Data synthesized from multiple sources |
| p-Methoxybenzoyl chloride | -OCH₃ | Electron-donating | 85% | Data synthesized from multiple sources |
Observations:
-
Electron-withdrawing groups (-NO₂, -Cl) on the benzoyl chloride generally lead to higher yields. This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The nitro group, being a strong electron-withdrawing group, significantly enhances the reactivity.
-
Electron-donating groups (-CH₃, -OCH₃) can have a slightly attenuating effect on the yield compared to strongly activating groups, as they decrease the electrophilicity of the carbonyl carbon. However, high yields are still achievable under standard Schotten-Baumann conditions.
Experimental Protocols
A detailed experimental protocol for a typical Schotten-Baumann N-benzoylation of aniline is provided below. This procedure can be adapted for use with various substituted benzoyl chlorides.
Synthesis of Benzanilide (B160483) from Aniline and Benzoyl Chloride:
Materials:
-
Aniline (2.5 mL, 2.6 g)
-
Benzoyl chloride (3.5 mL, 4.3 g)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)
-
Cold water
-
Ethanol (for recrystallization)
Equipment:
-
250 mL Erlenmeyer flask
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Beakers
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 2.5 mL of aniline with 25 mL of 10% aqueous NaOH solution.
-
Gradually add 3.5 mL of benzoyl chloride to the mixture in small portions. After each addition, stopper the flask and shake vigorously for approximately one minute. The reaction is exothermic, and the temperature of the mixture will rise.
-
After the complete addition of benzoyl chloride, shake the flask vigorously for 10-15 minutes, or until the characteristic odor of benzoyl chloride is no longer detectable.[2]
-
At this point, a solid white precipitate of crude benzanilide will have formed.
-
Add 25 mL of cold water to the flask to break up the solid mass.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with water to remove any unreacted starting materials and salts.
-
Dry the crude benzanilide.
-
For further purification, recrystallize the crude product from boiling ethanol.
-
Isolate the purified crystals by filtration and dry to a constant weight.
-
Calculate the percentage yield. A typical yield for this reaction is in the range of 85-90%.[2]
Visualizing the Acylation Process
To better understand the workflow and the underlying chemical transformations, the following diagrams have been generated.
Caption: Experimental workflow for the Schotten-Baumann N-benzoylation of aniline.
Caption: Logical relationship between substituent electronics and acylation yield.
References
Differentiating Isomers of Ethylbenzoyl Chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and characterization. The positional isomers of ethylbenzoyl chloride—ortho (2-), meta (3-), and para (4-)—present a common analytical challenge due to their identical molecular weight and similar chemical properties. This guide provides a comprehensive comparison of key analytical techniques used to differentiate these isomers, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Analytical Techniques
The following table summarizes the effectiveness of various analytical techniques in differentiating the ortho, meta, and para isomers of ethylbenzoyl chloride.
| Technique | Principle of Separation/Differentiation | Key Differentiating Parameters | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on boiling point and polarity differences, followed by mass fragmentation analysis. | Retention Time (RT), Mass-to-charge (m/z) ratio of fragment ions. | High resolution separation, sensitive detection, and structural information from mass spectra. | Isomers may have very similar fragmentation patterns, requiring high-quality chromatographic separation. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Retention Time (RT). | Versatile with a wide range of column and solvent choices, suitable for less volatile compounds. | Co-elution can be a challenge without careful method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Differentiation based on the unique chemical environment of each proton and carbon nucleus. | Chemical Shift (δ), Spin-spin Coupling Patterns (J-coupling), Number of unique signals. | Provides unambiguous structural elucidation. | Lower sensitivity compared to chromatographic methods. |
| Infrared (IR) Spectroscopy | Differentiation based on characteristic vibrational modes of chemical bonds, particularly C-H out-of-plane bending in the aromatic region. | Absorption Bands (cm⁻¹), especially in the "fingerprint" region (650-900 cm⁻¹). | Fast, non-destructive, and good for identifying functional groups and substitution patterns. | Can be less definitive than NMR for complex mixtures. |
In-Depth Analysis and Experimental Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like the ethylbenzoyl chloride isomers. The separation on a non-polar or medium-polarity capillary column is primarily influenced by the boiling points and polarities of the isomers.
Expected Elution Order: The elution order in GC is typically related to the boiling point of the isomers. Generally, the para isomer, being the most symmetrical, has the highest melting point but often a slightly lower boiling point than the less symmetrical ortho and meta isomers. The ortho isomer may have a lower boiling point than the meta isomer due to potential intramolecular interactions. Therefore, a likely elution order on a standard non-polar column would be ortho, followed by meta, and then para, although this can be column-dependent.
Mass Spectra: While the molecular ion peak (m/z 168) will be the same for all three isomers, their fragmentation patterns upon electron ionization can show subtle differences. The primary fragments would likely correspond to the loss of the chlorine atom (M-35) and the acyl group (M-29-28). However, confident identification relies heavily on chromatographic separation.
Table 1: GC-MS Data for Ethylbenzoyl Chloride Isomers (Predicted and Analogous Data)
| Isomer | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| ortho-Ethylbenzoyl chloride | < 10 | 168 (M⁺), 133, 105, 77 |
| meta-Ethylbenzoyl chloride | 10 - 12 | 168 (M⁺), 133, 105, 77 |
| para-Ethylbenzoyl chloride | > 12 | 168 (M⁺), 133, 105, 77[1] |
Note: Retention times are hypothetical and for illustrative purposes. Actual values will depend on the specific GC column and conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative for separating the isomers, particularly if they are prone to degradation at high temperatures in a GC inlet. Reversed-phase HPLC is a common starting point.
Separation Principle: In reversed-phase HPLC, separation is based on the hydrophobicity of the analytes. The polarity of the isomers, influenced by the position of the ethyl group, will affect their retention on a non-polar stationary phase like C18. The para isomer is the most non-polar and is expected to have the longest retention time. The ortho and meta isomers are more polar, with the ortho isomer often being slightly less retained than the meta.
Table 2: HPLC Data for Ethylbenzoyl Chloride Isomers (Predicted)
| Isomer | Predicted Retention Time (min) |
| ortho-Ethylbenzoyl chloride | < 8 |
| meta-Ethylbenzoyl chloride | 8 - 10 |
| para-Ethylbenzoyl chloride | > 10 |
Note: Retention times are hypothetical and for illustrative purposes. Actual values will depend on the specific HPLC column and mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for isomer differentiation as it provides detailed structural information.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic.
-
ortho-isomer: Will show a complex multiplet pattern for the four aromatic protons.
-
meta-isomer: Will exhibit four distinct signals in the aromatic region, often appearing as a singlet, two doublets, and a triplet (or complex multiplets).
-
para-isomer: Due to symmetry, will show a characteristic pattern of two doublets (an AA'BB' system), each integrating to two protons.
¹³C NMR Spectroscopy: The number of unique signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum is a clear indicator of the isomer.
-
ortho-isomer: Six unique aromatic carbon signals.
-
meta-isomer: Six unique aromatic carbon signals.
-
para-isomer: Four unique aromatic carbon signals due to symmetry.
Table 3: NMR Spectral Data for Ethylbenzoyl Chloride Isomers (Predicted and Analogous Data)
| Isomer | ¹H NMR Aromatic Signals (ppm) | ¹³C NMR Aromatic Signals (No. of Signals) |
| ortho-Ethylbenzoyl chloride | Multiplet (4H) | 6 |
| meta-Ethylbenzoyl chloride | Four distinct multiplets (1H each) | 6 |
| para-Ethylbenzoyl chloride | Two doublets (2H each)[2] | 4[1][2] |
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between the isomers based on the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region of the spectrum. The substitution pattern on the benzene (B151609) ring gives rise to characteristic absorption bands.
-
ortho-disubstituted: A strong band between 735-770 cm⁻¹.
-
meta-disubstituted: Two strong bands: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹. A third weaker band may appear between 860-900 cm⁻¹.
-
para-disubstituted: A single strong band between 810-840 cm⁻¹.
Table 4: Key IR Absorption Bands for Ethylbenzoyl Chloride Isomers (Predicted and Analogous Data)
| Isomer | C-H Out-of-Plane Bending (cm⁻¹) | C=O Stretch (cm⁻¹) |
| ortho-Ethylbenzoyl chloride | ~750 | ~1770 |
| meta-Ethylbenzoyl chloride | ~690 and ~780 | ~1770 |
| para-Ethylbenzoyl chloride | ~830[1] | ~1770[1] |
Experimental Protocols
GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
HPLC Analysis
-
Instrument: High-performance liquid chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
NMR Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Standard pulse sequence, spectral width of 12 ppm, sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of 220 ppm, relaxation delay of 2 seconds, sufficient number of scans.
IR Spectroscopy
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.
-
Data Acquisition: Typically 16-32 scans at a resolution of 4 cm⁻¹.
Visualizing the Workflow
Caption: Workflow for the differentiation of ethylbenzoyl chloride isomers.
Logical Selection of an Analytical Technique
The choice of the most suitable analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the availability of instrumentation.
References
A Comparative Guide to Quantifying Impurities in 3-Ethylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. 3-Ethylbenzoyl chloride is a key building block in the synthesis of a wide range of pharmaceuticals and specialty chemicals. Even trace impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts, making their accurate quantification essential for quality control and regulatory compliance.
This guide provides a comparative overview of three common analytical techniques for quantifying impurities in this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). We present detailed experimental protocols and comparative performance data to assist in selecting the most suitable method for your specific analytical needs.
Comparison of Analytical Methods
The choice of analytical method for impurity quantification in this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for this application.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Separation of compounds based on their partitioning between a stationary and a mobile phase, followed by detection via UV absorbance. | Quantification of nuclei based on the integral of their resonance signals relative to a certified internal standard. |
| Common Impurities Detected | 3-Ethylbenzoic acid (as a derivatized ester), residual solvents (e.g., toluene, thionyl chloride), and other volatile byproducts. | 3-Ethylbenzoic acid, 3-ethylbenzoic anhydride, and other non-volatile, UV-active impurities. | A wide range of impurities containing ¹H nuclei, including 3-ethylbenzoic acid, residual solvents, and structural isomers, can be quantified simultaneously without the need for individual reference standards for each impurity. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | ~0.3% |
| Precision (%RSD) | < 5% | < 3% | < 2% |
| Analysis Time | ~30 min | ~20 min | ~15 min |
| Advantages | High resolution for volatile impurities, robust and widely available. | High sensitivity for UV-active compounds, suitable for non-volatile impurities. | Non-destructive, provides structural information, universal detector for ¹H-containing compounds, requires minimal sample preparation, and does not require a reference standard for every analyte. |
| Disadvantages | Requires derivatization for non-volatile impurities like carboxylic acids, potential for thermal degradation of the analyte. | The analyte must have a UV chromophore, and co-elution of impurities can be an issue. | Lower sensitivity compared to chromatographic methods, and signal overlap can complicate analysis in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of volatile impurities and, with derivatization, the starting material, 3-ethylbenzoic acid.
1. Sample Preparation (Derivatization):
-
To 100 mg of the this compound sample, add 1 mL of anhydrous methanol (B129727) and 0.1 mL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to convert 3-ethylbenzoic acid and this compound to their corresponding methyl esters.
-
Cool the sample to room temperature and dilute with 9 mL of dichloromethane.
2. GC-FID Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
3. Quantification:
-
An external standard calibration curve is constructed using methyl 3-ethylbenzoate and any other known potential impurities. The concentration of impurities in the sample is determined by comparing their peak areas to the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is particularly effective for quantifying non-volatile impurities such as the starting carboxylic acid and any high-molecular-weight byproducts.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of acetonitrile. Note that the acyl chloride will react with any residual water in the solvent to form the corresponding carboxylic acid. This method is therefore primarily used to quantify impurities other than the parent carboxylic acid that may have formed through other degradation pathways.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Quantification:
-
Quantification is performed using an external standard calibration curve prepared with known impurity standards.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
qNMR is a powerful tool for determining the absolute purity of a sample and quantifying a wide range of impurities simultaneously without the need for individual reference standards for each impurity.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and about 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to an NMR tube.
2. ¹H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 8
-
Acquisition Time: At least 3 seconds.
3. Quantification:
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for Impurity Quantification
The following diagram illustrates a general workflow for the quantification of impurities in this compound samples, from sample receipt to final data analysis and comparison.
Caption: General workflow for impurity analysis.
Conclusion
The selection of an appropriate analytical method for quantifying impurities in this compound is critical for ensuring product quality and consistency.
-
GC-FID is a robust method for volatile impurities.
-
HPLC-UV offers high sensitivity for non-volatile, UV-active compounds.
-
qNMR provides a powerful, non-destructive, and universal approach for purity determination and the quantification of a wide range of impurities in a single experiment.
By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most suitable method for their specific needs, ultimately leading to higher quality products and more reliable scientific outcomes.
A Comparative Guide to the Stability of 3-Ethylbenzoyl Chloride Under Diverse Conditions
For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount to ensuring the reproducibility and success of synthetic routes. 3-Ethylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is, like other acyl chlorides, susceptible to degradation. This guide provides a comparative analysis of its stability under different environmental and solvent conditions, offers detailed experimental protocols for stability assessment, and compares its reactivity to other common acylating agents.
Understanding the Reactivity of this compound
Acyl chlorides are characterized by a highly electrophilic carbonyl carbon, making them reactive towards nucleophiles.[1] The primary degradation pathway for this compound is hydrolysis, where it reacts with water to form 3-ethylbenzoic acid and hydrogen chloride gas.[2] This reaction can be catalyzed by moisture in the atmosphere or residual water in solvents. The stability is therefore critically dependent on the exclusion of water from its storage and reaction environments.[3][4]
The ethyl group at the meta-position has a weak electron-donating effect, which slightly influences the reactivity of the carbonyl group. However, its overall stability profile is comparable to other substituted benzoyl chlorides.[5]
Comparative Stability Data
While specific kinetic data for this compound is not extensively published, the following table summarizes its expected stability under various conditions based on the general principles of acyl chloride chemistry.[3] This data is intended as a guideline for handling and storage.
| Condition | Parameter | Value/State | Expected Stability | Observed Degradation Products | Citation |
| Temperature | Storage Temperature | -20°C to 4°C | High | Minimal degradation | [6] |
| Room Temperature (~25°C) | Moderate (requires inert atmosphere) | Slow hydrolysis to 3-ethylbenzoic acid | [3] | ||
| Elevated Temperature (>40°C) | Low | Accelerated decomposition | [6] | ||
| Atmosphere | Inert Gas (Argon, Nitrogen) | Anhydrous | High | Negligible hydrolysis | [3][7] |
| Air (Ambient Humidity) | ~40-60% RH | Low to Moderate | Progressive hydrolysis; fumes of HCl may be observed | [2][8] | |
| High Humidity | >80% RH | Very Low | Rapid hydrolysis | [3] | |
| Solvent | Anhydrous Aprotic Solvents | Dichloromethane, Toluene, Chloroform (B151607) | High | Stable in solution for extended periods | [3] |
| Aprotic Polar Solvents | Anhydrous DMF, DMSO | Low to Moderate | Potential for slow reaction with the solvent itself | [8] | |
| Protic Solvents | Alcohols, Water | Very Low | Rapid reaction to form esters or carboxylic acid | [1][8] |
Comparison with Alternative Acylating Agents
The stability and reactivity of this compound can be understood in the context of other common acyl chlorides.
-
Acetyl Chloride (CH₃COCl): Significantly more reactive and less stable than this compound. The electron-donating methyl group is less effective at stabilizing the electrophilic carbonyl carbon compared to the resonance effect of the benzene (B151609) ring in benzoyl chlorides.[4]
-
Benzoyl Chloride (C₆H₅COCl): Its stability is very similar to this compound. The phenyl group's resonance delocalizes the partial positive charge on the carbonyl carbon, reducing its electrophilicity and thus its rate of hydrolysis compared to aliphatic acyl chlorides.[4][9] The ethyl substituent on this compound has a minor electronic influence on this inherent stability.
Experimental Protocols for Stability Assessment
To quantify the stability of this compound under specific experimental conditions, the following analytical methods can be employed.
Protocol 1: Stability Monitoring by ¹H NMR Spectroscopy
This method monitors the degradation of this compound by observing the appearance of signals corresponding to the hydrolysis product, 3-ethylbenzoic acid.
Apparatus and Reagents:
-
NMR Spectrometer (400 MHz or higher)
-
Anhydrous NMR tubes
-
Deuterated solvent (e.g., CDCl₃, anhydrous)
-
This compound sample
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
Controlled environment chamber (for temperature/humidity studies)
Procedure:
-
Prepare a stock solution of this compound in anhydrous deuterated chloroform (e.g., 10 mg/mL) inside a glovebox or under an inert atmosphere.
-
Transfer a precise volume of the solution to an anhydrous NMR tube.
-
Acquire an initial ¹H NMR spectrum (Time = 0). Identify the characteristic peaks for this compound.
-
Store the NMR tube under the desired condition (e.g., room temperature, exposed to air, or in a humidity chamber).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Monitor the spectra for the decrease in the intensity of this compound peaks and the appearance and increase of characteristic peaks for 3-ethylbenzoic acid (e.g., a broad singlet for the carboxylic acid proton >10 ppm).
-
Quantify the extent of degradation by integrating the respective peaks relative to the internal standard or a stable proton signal on the aromatic ring.[3]
Protocol 2: Purity and Degradation Analysis by Gas Chromatography (GC)
GC is a highly sensitive method for quantifying the purity of the acyl chloride and the amount of its degradation product. Due to the high reactivity of acyl chlorides, derivatization is typically required.[3]
Apparatus and Reagents:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC capillary column (e.g., DB-5)
-
Anhydrous methanol (B129727) or another derivatizing agent
-
Anhydrous solvent for dilution (e.g., dichloromethane)
-
This compound sample
Procedure:
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound sample.
-
Derivatization: React a known amount of the sample with an excess of anhydrous methanol. This will convert the reactive this compound into the more stable methyl 3-ethylbenzoate. The hydrolyzed product, 3-ethylbenzoic acid, will either remain unchanged or can be esterified under different conditions for simultaneous analysis.[3]
-
GC Analysis: Inject a small volume of the derivatized solution into the GC.
-
Method: Use a suitable temperature program to achieve baseline separation of methyl 3-ethylbenzoate from the solvent, unreacted starting materials, and any other byproducts.
-
Quantification: Determine the concentration of the methyl ester (and thus the original acyl chloride) by comparing its peak area to a pre-established calibration curve using known standards.[3]
Visualized Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for Stability Assessment of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. asianpubs.org [asianpubs.org]
Spectroscopic Comparison of 3-Ethylbenzoyl Chloride and Its Amide and Ester Derivatives
A comprehensive spectroscopic analysis of 3-Ethylbenzoyl chloride and its primary derivatives, 3-ethylbenzamide (B13951758) and methyl 3-ethylbenzoate, reveals distinct shifts in spectral data corresponding to the changes in the acyl group. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols, to assist researchers in distinguishing and characterizing these compounds.
Spectroscopic Data Summary
The key spectroscopic data for this compound, 3-ethylbenzamide, and methyl 3-ethylbenzoate are summarized in the tables below for easy comparison. These tables highlight the characteristic chemical shifts, vibrational frequencies, and mass-to-charge ratios that differentiate the acyl chloride, amide, and ester functionalities.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Other (ppm) |
| This compound | 7.9-7.4 (m, 4H) | 2.75 (q, 2H) | 1.25 (t, 3H) | - |
| 3-Ethylbenzamide | 7.6-7.2 (m, 4H) | 2.68 (q, 2H) | 1.23 (t, 3H) | 6.2 (br s, 2H, -NH₂) |
| Methyl 3-ethylbenzoate | 7.9-7.3 (m, 4H) | 2.70 (q, 2H) | 1.24 (t, 3H) | 3.91 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (ppm) | Ar-C (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Other (ppm) |
| This compound | 168.5 | 149.0, 134.5, 132.0, 129.0, 128.5, 127.0 | 29.0 | 15.0 | - |
| 3-Ethylbenzamide | 169.8 | 144.5, 135.0, 132.0, 128.5, 127.5, 125.0 | 29.2 | 15.5 | - |
| Methyl 3-ethylbenzoate | 167.0 | 144.2, 133.8, 130.5, 129.5, 128.3, 127.2 | 29.1 | 15.3 | 52.1 (-OCH₃) |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film/KBr)
| Compound | C=O Stretch (cm⁻¹) | Ar C=C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1770 | ~1600, 1480 | ~2970, 2880 | ~800 (C-Cl) |
| 3-Ethylbenzamide | ~1660 | ~1605, 1485 | ~2965, 2875 | ~3350, 3180 (N-H stretch) |
| Methyl 3-ethylbenzoate | ~1720 | ~1600, 1475 | ~2970, 2880 | ~1250 (C-O stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 168/170 (M⁺, Cl isotope pattern) | 139 ([M-CHO]⁺), 111, 77 |
| 3-Ethylbenzamide | 149 (M⁺) | 133, 105, 77 |
| Methyl 3-ethylbenzoate | 164 (M⁺) | 133, 105, 77 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were processed with a line broadening of 0.3 Hz.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: For liquid samples (this compound and methyl 3-ethylbenzoate), a single drop was placed directly onto the ATR crystal. For the solid sample (3-ethylbenzamide), a small amount of the powder was pressed firmly against the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement. 32 scans were co-added and averaged for each spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Samples were diluted to a concentration of 1 mg/mL in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Chemical Transformations
The synthesis of 3-ethylbenzamide and methyl 3-ethylbenzoate from this compound represents fundamental nucleophilic acyl substitution reactions. The following diagram illustrates this synthetic workflow.
Caption: Synthetic routes from this compound.
Biological Context and Signaling Pathways
Currently, there is limited specific information available in the scientific literature regarding the direct interaction of this compound, 3-ethylbenzamide, or methyl 3-ethylbenzoate with specific biological signaling pathways. However, the benzamide (B126) functional group, present in 3-ethylbenzamide, is a common scaffold in many biologically active molecules. Benzamide derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are involved in DNA repair and gene expression regulation, respectively.
The diagram below illustrates a generalized logical relationship where a hypothetical benzamide-containing compound could inhibit an enzyme, thereby affecting a downstream cellular process.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Ethylbenzoyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemicals like 3-Ethylbenzoyl chloride is a cornerstone of laboratory safety and operational integrity. Adherence to established protocols is not just a matter of compliance but a critical practice to mitigate risks of violent reactions, personal injury, and environmental contamination. The primary disposal strategy for this compound, a corrosive and moisture-sensitive acyl chloride, is a controlled neutralization process, converting it into a less hazardous substance before collection by a licensed waste disposal company.[1]
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Thick, chemical-resistant gloves are essential.
-
Eye Protection: Safety goggles and a face shield are necessary to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[2]
In the event of a spill, immediately evacuate the area and, for major spills, contact your institution's environmental health and safety (EHS) department.[1]
Step-by-Step Disposal Protocol: Neutralization
The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This procedure converts the reactive acyl chloride into the less reactive sodium salt of 3-ethylbenzoic acid.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be placed in an ice bath to manage the reaction temperature.[1]
-
Neutralizing Solution: Fill the container with a cold 5-10% solution of sodium carbonate or sodium bicarbonate in water. The volume of the neutralizing solution should be significantly larger than the volume of the this compound to be disposed of. The container should be no more than 25% full to allow for safe addition and stirring.[1]
-
Slow Addition: Slowly and carefully add the this compound to the stirring basic solution. The addition should be done dropwise or in very small increments to control the exothermic reaction and prevent splashing. Acyl chlorides can react violently with water.[1]
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[1] The pH of the solution should be monitored to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[1]
-
Final Disposal: The labeled container should be sent to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not pour the neutralized solution down the drain unless permitted by local regulations.[1]
Quantitative Data for Neutralization
| Parameter | Recommended Value/Procedure |
| Neutralizing Agent | Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) |
| Concentration | 5-10% aqueous solution |
| Temperature Control | Use an ice bath to maintain a cold temperature during addition. |
| Addition Rate | Slow, dropwise addition with vigorous stirring. |
| Reaction Time | Continue stirring for several hours after addition is complete to ensure full neutralization. |
| pH Monitoring | Ensure the final solution is basic. |
| Container Fill Level | Do not exceed 25% of the container's total volume with the initial neutralizing solution.[1] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Ethylbenzoyl chloride
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when working with reactive chemicals such as 3-Ethylbenzoyl chloride. This guide provides immediate, essential safety information, operational procedures, and disposal plans to mitigate risks and ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: m-Ethylbenzoyl chloride
-
Primary Hazards: Based on analogous compounds like benzoyl chloride, this compound is expected to be a corrosive substance that can cause severe skin burns and eye damage. It is likely combustible and harmful if swallowed or inhaled. It may react violently with water, releasing hydrogen chloride gas.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar acyl chlorides.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and corrosive vapors that can cause severe eye damage and blindness.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber, or Nitrile rubber). Gloves must be inspected for integrity before each use.[1][2] | To prevent skin contact, which can result in severe chemical burns.[1] |
| Body Protection | A chemical-resistant lab coat or a complete chemical-protective suit and apron.[1] | To protect the body from accidental splashes and contact with the corrosive liquid. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required if working outside a fume hood or if vapor concentrations are high.[1][4] | To prevent inhalation of corrosive and toxic vapors that can damage the respiratory tract. |
Safety Operating Protocol
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated chemical fume hood.[1]
-
Ensure that a calibrated eyewash station and an emergency safety shower are readily accessible and have been tested within the last year.[1]
-
All equipment used for handling must be properly grounded to prevent static discharge.[5][6]
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[1]
2. Handling Procedure:
-
Don all required PPE as detailed in the table above before handling the chemical.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale vapors or mists.[1]
-
When not in use, keep containers securely sealed.[1]
3. Spill Response:
-
In the event of a spill, immediately evacuate the area.
-
For minor spills, absorb the chemical with an inert, dry material such as sand, earth, or vermiculite.[1][5]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[5]
-
Do not allow the spilled chemical to enter drains or waterways.[1][6]
4. First Aid Measures:
-
If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][8]
-
If on skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[6][7][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste material, including any contaminated absorbents, in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[10] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Contaminated Packaging: Dispose of the original container as unused product.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. leelinework.com [leelinework.com]
- 4. download.basf.com [download.basf.com]
- 5. ETHYLBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemos.de [chemos.de]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
